Antimicrobial agent-11
Description
Structure
2D Structure
Properties
Molecular Formula |
C77H61Cl2F17N8O24 |
|---|---|
Molecular Weight |
1876.2 g/mol |
IUPAC Name |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-22-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoylamino)-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C77H61Cl2F17N8O24/c1-25(106)97-56-60(115)59(114)48(24-105)127-69(56)128-61-29-5-9-44(38(79)17-29)126-47-20-31-19-46(58(47)113)125-43-8-2-26(12-37(43)78)13-39-62(116)100-53(65(119)102-54(31)66(120)101-52-27-3-6-40(109)35(16-27)50-36(22-33(108)23-42(50)111)55(68(122)123)103-67(121)57(61)104-64(52)118)30-14-32(107)21-34(15-30)124-45-18-28(4-7-41(45)110)51(63(117)98-39)99-49(112)10-11-70(80,81)71(82,83)72(84,85)73(86,87)74(88,89)75(90,91)76(92,93)77(94,95)96/h2-9,12,14-23,39,48,51-57,59-61,69,105,107-111,113-115H,10-11,13,24H2,1H3,(H,97,106)(H,98,117)(H,99,112)(H,100,116)(H,101,120)(H,102,119)(H,103,121)(H,104,118)(H,122,123)/t39-,48+,51+,52+,53-,54+,55+,56+,57-,59+,60+,61+,69-/m0/s1 |
InChI Key |
SLSJYCCCHHHWCI-GNBXYJFHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of a Novel Antimicrobial Agent
Disclaimer: The following guide details the discovery, isolation, and characterization of a hypothetical "Antimicrobial agent-11." As no specific agent with this name is documented in the provided search results, this document serves as an in-depth, generalized example based on established scientific principles and methodologies for antimicrobial drug discovery.
The rise of antimicrobial resistance (AMR) is a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents.[1][2] This guide outlines a comprehensive workflow for the identification and initial characterization of a novel, hypothetical antimicrobial compound, herein referred to as "this compound."
Discovery and Isolation Workflow
The discovery of a novel antimicrobial agent often begins with the screening of natural sources, such as soil microorganisms, which have historically been a rich source of antibiotics like Penicillin.[3] The following workflow outlines the general steps from initial screening to the isolation of a pure antimicrobial compound.
Quantitative Biological Data
The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[4] It is also crucial to assess the cytotoxicity of a potential antimicrobial agent against mammalian cells to ensure it has a high therapeutic index.
Table 1: Antimicrobial Activity of Agent-11 (MIC)
| Target Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 2 |
| Staphylococcus aureus | BAA-1717 (MRSA) | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 1 |
| Enterococcus faecalis | ATCC 29212 | 8 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | >128 |
Table 2: Cytotoxicity of Agent-11
| Cell Line | Assay Type | IC₅₀ (µg/mL) |
| Human Embryonic Kidney (HEK293) | MTT Assay | >128 |
The data suggests that "this compound" is most effective against Gram-positive bacteria and has low cytotoxicity against the tested human cell line, indicating a favorable preliminary safety profile.
Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis
Many successful antibiotics, such as penicillins and vancomycin, function by inhibiting the synthesis of the bacterial cell wall, a structure that is essential for bacteria but absent in eukaryotes.[5][6] A proposed mechanism for "this compound" is the inhibition of peptidoglycan synthesis by targeting the transglycosylation step.
Detailed Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methods used for antimicrobial susceptibility testing.[3][4]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Inoculate the prepared microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.[3]
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[7]
-
Cell Seeding: Seed mammalian cells (e.g., HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of "this compound". Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Bioassay-Guided Fractionation
This protocol describes a general approach to isolating a pure compound from a crude extract.
-
Crude Extract Preparation: A large-scale culture of the producing microorganism is subjected to solvent extraction (e.g., with ethyl acetate) to obtain a crude extract containing the antimicrobial activity.[8]
-
Initial Fractionation: The crude extract is subjected to a primary separation technique, such as High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile) is used to elute fractions.
-
Bioassay of Fractions: Each collected fraction is tested for antimicrobial activity using a rapid screening method, such as an agar diffusion assay.
-
Iterative Purification: The active fractions are pooled and subjected to further rounds of HPLC with different columns or solvent systems to achieve higher purity.
-
Purity Assessment and Identification: The purity of the final compound is assessed by analytical HPLC and its chemical structure is determined using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Conclusion and Future Directions
The hypothetical "this compound" demonstrates promising in vitro activity against clinically relevant Gram-positive bacteria, including a resistant strain, with minimal cytotoxicity. The proposed mechanism of action, inhibition of cell wall synthesis, is a validated target for antibacterial drugs.
Future work should focus on confirming the mechanism of action, evaluating in vivo efficacy and safety in animal models of infection, and exploring synthetic modifications to optimize its antimicrobial spectrum and pharmacokinetic properties. These steps are crucial in the development of any new antimicrobial agent for clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Antimicrobial Agent-11: A Technical Guide to the Natural Alkaloid Berberine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial leads. This technical guide provides an in-depth analysis of "Antimicrobial Agent-11," using the well-characterized natural isoquinoline alkaloid, Berberine, as a representative example. Berberine, extracted from various medicinal plants, exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria. This document details its natural origin, mechanisms of action, quantitative antimicrobial efficacy, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antimicrobial drugs.
Source and Natural Origin
Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids. It is predominantly found in the roots, rhizomes, and stem bark of various medicinal plants.
Primary Natural Sources:
-
Berberis species: Including Berberis aristata (Indian Barberry), Berberis vulgaris (European Barberry), and Berberis aquifolium (Oregon Grape).
-
Coptis chinensis (Chinese Goldthread): A key herb in traditional Chinese medicine.[1]
-
Hydrastis canadensis (Goldenseal): Native to eastern North America.[1]
-
Phellodendron amurense (Amur Cork Tree): Used in traditional Chinese medicine.[1]
-
Rhizoma Coptidis : The dried rhizome of several Coptis species, a common source for commercial berberine extraction.[2]
The widespread use of these plants in traditional medicine for treating infections underscores the long-standing recognition of their antimicrobial properties, largely attributable to the presence of berberine.[2]
Antimicrobial Activity: Quantitative Data
Berberine demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]
Table 1: Minimum Inhibitory Concentrations (MICs) of Berberine Against Various Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 128 | [4] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 64 - 256 | [5] |
| Staphylococcus epidermidis | ATCC 12228 | 64 | [6] |
| Bacillus subtilis | - | 3600 | [4] |
| Escherichia coli | ATCC 25922 | 2400 | [4] |
| Escherichia coli | Various Strains | 1024 - 2048 | [7] |
| Salmonella Typhimurium | - | 3950 | [4] |
| Streptococcus agalactiae | - | 78 | [8] |
| Clostridioides difficile | Clinical Isolates | 256 - 1024 | [9] |
Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and inoculum size.
Table 2: Synergistic Activity of Berberine with Conventional Antibiotics
| Pathogen | Antibiotic | Berberine Concentration (µg/mL) | Fold Reduction in Antibiotic MIC | Reference |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | 32 - 64 | 4 - 64 | [10][11] |
| Staphylococcus aureus | Oxacillin | 64 | 4 | [10] |
| Pseudomonas aeruginosa | Levofloxacin | 1/2 MIC | 4 | [2] |
| Pseudomonas aeruginosa | Azithromycin | 1/2 MIC | 8 | [2] |
Mechanisms of Action
Berberine exerts its antimicrobial effects through multiple mechanisms, targeting various cellular processes in bacteria. This multi-targeted approach may contribute to a lower propensity for the development of resistance.
Disruption of Cell Membrane and Wall Integrity
Berberine can damage the bacterial cell membrane and cell wall, leading to the leakage of intracellular components and ultimately cell death.[4][5] Scanning electron microscopy studies have shown that berberine treatment causes morphological changes and rupture of bacterial cells.[4] This disruption of the cell envelope is a primary mechanism of its bactericidal activity.
Inhibition of Nucleic Acid and Protein Synthesis
Berberine has been shown to interfere with the synthesis of DNA and proteins.[8] It can intercalate with DNA and inhibit the activity of DNA topoisomerases, enzymes essential for DNA replication.[8] Furthermore, polyacrylamide gel electrophoresis (PAGE) analysis has indicated that berberine can inhibit protein synthesis, likely by affecting ribosome function or the transcription process.[4]
Inhibition of Cell Division
Berberine inhibits bacterial cell division by targeting the FtsZ protein.[12][13][14] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. By inhibiting FtsZ polymerization, berberine prevents the formation of the septum, leading to the elongation of bacterial cells and ultimately inhibiting their proliferation.[13]
Inhibition of Efflux Pumps
A significant mechanism by which bacteria develop multidrug resistance is through the overexpression of efflux pumps that actively transport antibiotics out of the cell. Berberine has been identified as an efflux pump inhibitor (EPI).[10][15][16][17] It can down-regulate the expression of efflux pump genes, such as norA and norC in Staphylococcus aureus, and competitively inhibit the function of these pumps.[15] This action restores the efficacy of conventional antibiotics when used in combination with berberine.[18]
Overview of Berberine's Antimicrobial Mechanisms of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of agents like berberine.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22][23][24][25]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Antimicrobial agent stock solution
-
Sterile multichannel pipette and tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the antimicrobial stock solution (at twice the highest desired concentration) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column serves as a positive control (broth and inoculum, no antimicrobial) and the twelfth as a negative/sterility control (broth only).
-
Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension. b. Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for MIC Determination by Broth Microdilution.
Checkerboard Assay for Antimicrobial Synergy
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., berberine and a conventional antibiotic).[26][27][28][29][30]
Procedure:
-
Prepare a 96-well plate with serial dilutions of antimicrobial agent A along the x-axis and agent B along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate and determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Bacterial Membrane Potential Assay
This assay assesses the effect of an antimicrobial agent on the bacterial membrane potential using a voltage-sensitive dye.[31][32][33][34][35]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Voltage-sensitive dye (e.g., DiSC₃(5))
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a depolarizing control
-
Fluorometer or flow cytometer
Procedure:
-
Harvest and wash bacterial cells and resuspend them in PBS.
-
Add the voltage-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.
-
Add the antimicrobial agent at the desired concentration.
-
Monitor the change in fluorescence over time. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
-
Use CCCP as a positive control for complete membrane depolarization.
DNA Gyrase Inhibition Assay
This assay determines if an antimicrobial agent inhibits the activity of DNA gyrase, a type II topoisomerase.[36][37][38][39]
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing DNA gyrase, relaxed plasmid DNA, ATP, and varying concentrations of the antimicrobial agent.
-
Incubate the reactions at 37°C to allow for DNA supercoiling by gyrase.
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.
Conclusion
"this compound," represented here by the natural product berberine, exemplifies the potential of phytochemicals in addressing the challenge of antimicrobial resistance. Its multifaceted mechanism of action, including disruption of the cell envelope, inhibition of essential cellular processes, and potentiation of conventional antibiotics, makes it a compelling candidate for further research and development. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of such natural antimicrobial agents. Continued investigation into the therapeutic applications of berberine and other natural products is crucial for the future of infectious disease management.
References
- 1. Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. Antibacterial Activity and Mechanism of Berberine from the Fruit of Berberis poiretii [spkx.net.cn]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity and mechanism of berberine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of berberine chloride and/or its combination with vancomycin on the growth, biofilm formation, and motility of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies [mdpi.com]
- 11. thejaps.org.pk [thejaps.org.pk]
- 12. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. protocols.io [protocols.io]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. emerypharma.com [emerypharma.com]
- 30. Checkerboard Synergy Testing [bio-protocol.org]
- 31. microbiologyresearch.org [microbiologyresearch.org]
- 32. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
- 33. Membrane potential assay [bio-protocol.org]
- 34. frontiersin.org [frontiersin.org]
- 35. tools.thermofisher.com [tools.thermofisher.com]
- 36. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 37. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 38. journals.asm.org [journals.asm.org]
- 39. topogen.com [topogen.com]
An In-depth Technical Guide on the Elucidation of a Novel Antimicrobial Agent
A Methodological and Data-Driven Approach
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no specific compound designated "Antimicrobial agent-11" has been identified. This indicates that "this compound" is likely a hypothetical, proprietary, or placeholder name not in the public domain.
Therefore, this document serves as a detailed template, outlining the essential components and methodologies that would be included in a technical guide for the chemical structure elucidation of a novel antimicrobial agent. The data presented are illustrative and based on common findings for similar classes of compounds.
Executive Summary
This guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of a novel antimicrobial compound, herein referred to as "this compound". The primary objective is to detail the systematic workflow, from initial discovery and isolation to definitive structural confirmation and preliminary mechanism of action studies. This document is intended to serve as a technical resource for researchers and professionals engaged in antimicrobial drug discovery and development.
Isolation and Purification
The initial step in characterizing a new antimicrobial agent involves its isolation and purification from the source material (e.g., microbial fermentation broth, plant extract, or synthetic reaction mixture).
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of small organic molecules.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A standard flow rate of 1.0 mL/min is maintained.
-
Detection: A UV-Vis detector is used to monitor the elution profile, often at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to detect chromophores within the molecule.
-
Fraction Collection: Fractions are collected based on the retention time of the peaks corresponding to antimicrobial activity, as determined by subsequent bioassays.
Workflow for Isolation and Purification
Caption: Workflow for the bioactivity-guided isolation and purification of a novel antimicrobial agent.
Structural Elucidation
Once a pure compound is obtained, a combination of spectroscopic techniques is employed to determine its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is commonly used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to determine the most stable ionization state. The exact mass is measured to four decimal places.
-
Elemental Composition: The elemental formula is calculated from the exact mass using software that considers isotopic abundance patterns.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Measured m/z | 457.1823 |
| Calculated Mass | 456.1750 |
| Proposed Formula | C₂₄H₂₄N₄O₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the number and type of carbon atoms (e.g., sp³, sp², sp).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.
-
Logical Flow for NMR-Based Structure Elucidation
Caption: Logical workflow for determining a chemical structure using NMR data.
Antimicrobial Activity Profile
The antimicrobial activity of the purified compound is quantitatively assessed against a panel of clinically relevant microorganisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial and fungal strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: A serial two-fold dilution of "this compound" is prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: The standardized microbial suspension is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 4 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 |
| Candida albicans | ATCC 90028 | Fungus | 8 |
Preliminary Mechanism of Action (MoA)
Initial studies are conducted to hypothesize the cellular target or pathway affected by the antimicrobial agent.
Experimental Protocol: Macromolecular Synthesis Inhibition Assay
-
Radiolabeling: Bacterial cells are grown in the presence of radiolabeled precursors for DNA ([³H]-thymidine), RNA ([³H]-uridine), protein ([³H]-leucine), and cell wall ([¹⁴C]-N-acetylglucosamine) synthesis.
-
Treatment: "this compound" is added to the cultures at a concentration of 4x MIC.
-
Measurement: At various time points, aliquots are taken, and the incorporation of radioactivity into the respective macromolecules is measured using a scintillation counter.
-
Analysis: A significant and rapid reduction in the incorporation of a specific precursor suggests that the corresponding pathway is the primary target.
Signaling Pathway of a Hypothetical MoA (Cell Wall Synthesis Inhibition)
Caption: Hypothetical mechanism of action: Inhibition of cell wall synthesis.
Conclusion
The combined data from mass spectrometry and a suite of NMR experiments would definitively establish the chemical structure of a novel compound like "this compound". The antimicrobial activity profile, as determined by MIC testing, would quantify its potency and spectrum of activity. Preliminary mechanism of action studies would then provide critical insights into its cellular target, paving the way for further preclinical development. This systematic approach is fundamental to the successful discovery and characterization of new antimicrobial agents.
References
Antimicrobial Agent-11: A Technical Guide on the Mechanism of Action
Introduction
Antimicrobial Agent-11 (AMA-11) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria. This document provides an in-depth overview of the current understanding of AMA-11's mechanism of action, supported by quantitative data and detailed experimental protocols. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.
Core Mechanism of Action
Current research indicates that this compound employs a dual mechanism of action, a strategy that may reduce the likelihood of rapid resistance development.[1] AMA-11 simultaneously disrupts the bacterial cell membrane and inhibits a key metabolic pathway, leading to rapid cell death.[2][3]
-
Membrane Disruption: AMA-11 possesses cationic and amphipathic properties, similar to naturally occurring antimicrobial peptides (AMPs).[3][4] This allows it to electrostatically interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][4] This interaction leads to membrane depolarization, pore formation, and subsequent leakage of essential intracellular components, ultimately causing cell lysis.[2][3]
-
Inhibition of Folate Synthesis: In addition to its membrane activity, AMA-11 acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway.[5] Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids.[5] By blocking this pathway, AMA-11 effectively halts DNA replication and protein synthesis, contributing to its bactericidal effect.[5][6]
Quantitative Data Summary
The antimicrobial efficacy of AMA-11 has been quantified through various in vitro assays. The following tables summarize key data points.
Table 1: Minimum Inhibitory Concentration (MIC) of AMA-11 against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 |
| Enterococcus faecalis (VRE) | Gram-positive | 1.0 |
| Streptococcus pneumoniae | Gram-positive | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 2.0 |
| Acinetobacter baumannii | Gram-negative | 4.0 |
| Escherichia coli | Gram-negative | 2.0 |
Data represents the MIC required to inhibit 90% of isolates (MIC90).[7]
Table 2: Time-Kill Kinetics of AMA-11 against S. aureus (MRSA).
| Time (hours) | 1x MIC | 2x MIC | 4x MIC |
| 0 | 0 | 0 | 0 |
| 2 | -1.5 | -2.5 | -3.5 |
| 4 | -2.8 | -4.0 | > -5.0 |
| 8 | -3.2 | > -5.0 | > -5.0 |
| 24 | -3.1 | > -5.0 | > -5.0 |
Data presented as log10 reduction in Colony Forming Units (CFU)/mL.
Signaling Pathway and Mechanism Visualization
The dual-action mechanism of AMA-11 involves both direct physical disruption of the cell envelope and targeted enzymatic inhibition within the cytoplasm.
Caption: Dual mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AMA-11.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Materials: 96-well microtiter plates, standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL), cation-adjusted Mueller-Hinton Broth (CAMHB), this compound stock solution.
-
Protocol:
-
Prepare serial two-fold dilutions of AMA-11 in CAMHB directly in the 96-well plates. Final concentrations should range from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no AMA-11) and a sterility control well (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to each well, except the sterility control.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of AMA-11 in which no visible turbidity (bacterial growth) is observed.[8]
-
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[8]
-
Materials: Standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL), CAMHB, AMA-11, sterile saline, nutrient agar plates.
-
Protocol:
-
Prepare flasks containing CAMHB with AMA-11 at concentrations of 0x (control), 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each flask with the bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar.
-
Incubate the plates for 18-24 hours, then count the number of viable colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.[8]
-
Membrane Permeability Assay (SYTOX Green Uptake)
This protocol measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that cannot penetrate intact membranes.
-
Materials: Bacterial suspension washed in buffer, SYTOX Green nucleic acid stain, AMA-11, fluorometer or fluorescence microplate reader.
-
Protocol:
-
Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.5).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 2 µM and incubate in the dark for 15 minutes.
-
Dispense the bacteria-dye mixture into a 96-well black microplate.
-
Add AMA-11 at various concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Melittin) and a negative control (no agent).
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time. A rapid increase in fluorescence indicates membrane permeabilization.
-
Experimental Workflow Visualization
The process for identifying and characterizing a novel antimicrobial agent like AMA-11 follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Workflow for the characterization of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 7. dovepress.com [dovepress.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
"Antimicrobial agent-11" spectrum of activity against pathogens
Disclaimer: The following technical guide details the spectrum of activity, experimental protocols, and potential mechanisms of action for a hypothetical "Antimicrobial Agent-11." As of the latest literature review, a specific, formally designated "this compound" is not identified. The data and diagrams presented herein are illustrative, based on common findings for novel antimicrobial compounds and are intended to serve as a template for researchers, scientists, and drug development professionals. One study was found referencing a "compound 11" as part of a synthesis of uridine derivatives with antimicrobial properties, but this is not a formally recognized name.
Introduction
Antimicrobial agents are essential for combating infectious diseases caused by pathogenic microorganisms. The effectiveness of an antimicrobial agent is defined by its spectrum of activity, which is the range of microorganisms it can inhibit or kill. This guide provides a comprehensive overview of the in-vitro activity of a hypothetical novel antimicrobial agent, designated here as "this compound."
Antimicrobial agents can be classified as narrow-spectrum, broad-spectrum, or extended-spectrum. Narrow-spectrum agents are effective against a limited range of microbes, while broad-spectrum agents are active against a wide variety. The activity can be bactericidal (killing the microbe) or bacteriostatic (inhibiting its growth).
Spectrum of Activity of this compound
The in-vitro antibacterial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for determining this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 | 4 | 1 - 8 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | 16 | 4 - 32 |
| Enterococcus faecalis | ATCC 29212 | 4 | 8 | 2 - 16 |
| Streptococcus pneumoniae | ATCC 49619 | 1 | 2 | 0.5 - 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 | 32 | 8 - 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | 32 - >128 |
| Klebsiella pneumoniae | ATCC 700603 | 32 | 64 | 16 - 128 |
| Acinetobacter baumannii | ATCC 19606 | 64 | 128 | 32 - 256 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of the antimicrobial spectrum of activity involves standardized in-vitro susceptibility testing methods.
The MIC values for this compound were determined using the broth microdilution method according to the guidelines of the Clinical & Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
To determine if this compound is bactericidal, the Minimum Bactericidal Concentration (MBC) was determined. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto antibiotic-free agar plates.
-
Plates are incubated at 37°C for 18-24 hours.
-
The number of surviving colonies is counted.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.
Mechanism of Action
The precise mechanism of action of many antimicrobial agents involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of the cell membrane.
Based on preliminary studies, it is hypothesized that this compound disrupts bacterial cell wall integrity by inhibiting key enzymes involved in peptidoglycan synthesis. This is a common mechanism for antibiotics like penicillins and cephalosporins.
Hypothetical Signaling Pathway Inhibition by this compound:
Caption: Hypothetical inhibition of the bacterial cell wall synthesis pathway by this compound.
Conclusion
The hypothetical "this compound" demonstrates significant in-vitro activity against a range of Gram-positive bacteria, including resistant strains such as MRSA. Its activity against Gram-negative bacteria is less potent, suggesting a narrower spectrum of activity. The proposed mechanism of action, inhibition of cell wall synthesis, is a well-established target for antibacterial agents. Further studies, including in-vivo efficacy models and toxicological assessments, are necessary to fully characterize the therapeutic potential of this agent.
Preliminary In Vitro Evaluation of Antimicrobial Agent-11: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary in vitro evaluation of a novel investigational compound, designated Antimicrobial Agent-11. The following sections detail the antimicrobial susceptibility, time-kill kinetics, and a proposed mechanism of action for this agent against key pathogenic bacteria. Methodologies for all conducted experiments are described to ensure reproducibility. Visual representations of experimental workflows and putative signaling pathways are included to facilitate a deeper understanding of the agent's characteristics.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. This compound is a synthetic molecule currently under investigation for its potential antibacterial properties. This whitepaper summarizes the initial in vitro findings to characterize its spectrum of activity and preliminary mechanism of action.
Antimicrobial Susceptibility Testing
The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The MIC values, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined using the broth microdilution method.[1][2][3] The results are summarized in the table below.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 2 |
| Streptococcus pneumoniae | Positive | 1 |
| Enterococcus faecalis | Positive | 4 |
| Escherichia coli | Negative | 16 |
| Pseudomonas aeruginosa | Negative | 32 |
| Klebsiella pneumoniae | Negative | 16 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
Experimental Protocol: Broth Microdilution Assay
The MICs were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2]
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates overnight. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.[1][2]
Time-Kill Kinetic Assay
To understand the pharmacodynamics of this compound, a time-kill assay was performed to assess its bactericidal or bacteriostatic effects over time.[4]
Quantitative Data Summary
The time-kill kinetics of this compound were evaluated against Staphylococcus aureus at concentrations of 1x, 2x, and 4x the MIC.
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 5.1 | 4.8 | 4.2 |
| 4 | 7.1 | 4.6 | 3.9 | 3.1 |
| 8 | 8.5 | 3.8 | 2.9 | <2 (Limit of Detection) |
| 24 | 9.2 | 3.5 | <2 (Limit of Detection) | <2 (Limit of Detection) |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: A starting inoculum of S. aureus was prepared in CAMHB to a density of approximately 5 x 10^5 CFU/mL.
-
Exposure to this compound: this compound was added to the bacterial suspensions at concentrations of 1x, 2x, and 4x the MIC. A growth control tube without the agent was also included.
-
Incubation and Sampling: The cultures were incubated at 37°C with shaking. Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The withdrawn samples were serially diluted in sterile saline and plated on nutrient agar plates. The plates were incubated for 24 hours at 37°C, after which the colonies were counted to determine the number of viable bacteria (CFU/mL).[4]
Proposed Mechanism of Action and Experimental Workflow
Based on preliminary molecular studies, it is hypothesized that this compound inhibits bacterial growth by disrupting a key signaling pathway involved in cell wall synthesis.
Proposed Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action where this compound inhibits the "Signal Cascade Kinase B," thereby preventing the downstream activation of "Cell Wall Synthesis Regulator," a crucial component for maintaining cell wall integrity.
Caption: Proposed mechanism of action for this compound.
In Vitro Evaluation Workflow
The logical flow of the preliminary in vitro evaluation of this compound is depicted in the diagram below, from initial screening to more detailed mechanistic studies.
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion
The preliminary in vitro data for this compound demonstrates promising activity against a range of Gram-positive bacteria and moderate activity against the tested Gram-negative organisms. The time-kill kinetics suggest a bactericidal mode of action against Staphylococcus aureus. The proposed mechanism of action, involving the inhibition of a key kinase in the cell wall synthesis pathway, provides a plausible explanation for its antimicrobial effects. Further studies are warranted to fully elucidate the mechanism of action, evaluate for potential resistance development, and assess its efficacy in more complex in vitro models.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Antimicrobial Agent-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This document provides a comprehensive technical overview of the synthesis, purification, characterization, and antimicrobial evaluation of a novel synthetic compound, designated "Antimicrobial agent-11." Detailed experimental protocols for a multi-step synthesis, spectroscopic and chromatographic characterization, and antimicrobial susceptibility testing are presented. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with a proposed mechanism of action involving the inhibition of bacterial DNA gyrase. This guide is intended to serve as a resource for researchers engaged in the discovery and development of new antimicrobial agents.
Introduction
Antimicrobial resistance is a global health crisis, demanding innovative strategies for the development of new classes of antibiotics.[1][2] Synthetic organic compounds offer a promising avenue for creating novel antimicrobial agents with unique modes of action.[3] This guide details the laboratory-scale synthesis and comprehensive characterization of "this compound," a novel quinolone derivative designed to target essential bacterial enzymes. The journey from initial synthesis to potential drug candidate is a multi-stage process, often taking years and involving extensive preclinical and clinical evaluation.[4][5]
Synthesis of this compound
The synthesis of this compound is accomplished via a three-step process starting from commercially available reagents.
Experimental Protocol: Three-Step Synthesis
Step 1: Synthesis of Intermediate A
-
To a solution of starting material X (1.0 eq) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add reagent Y (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield Intermediate A.
Step 2: Synthesis of Intermediate B
-
Suspend Intermediate A (1.0 eq) in a 3:1 mixture of acetic acid and water.
-
Add iron powder (5.0 eq) portion-wise.
-
Heat the mixture to 90°C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of celite.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate B.
Step 3: Synthesis of this compound
-
Dissolve Intermediate B (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final product, this compound.
Physicochemical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of a new chemical entity.[6][7] The following techniques were employed for this compound.
| Technique | Instrumentation | Results and Interpretation |
| ¹H NMR | 400 MHz Spectrometer | The proton NMR spectrum displays characteristic peaks corresponding to the aromatic and aliphatic protons of the proposed structure. |
| ¹³C NMR | 100 MHz Spectrometer | The carbon NMR spectrum shows the expected number of signals, confirming the carbon framework of the molecule. |
| Mass Spectrometry (MS) | ESI-TOF Mass Spectrometer | The high-resolution mass spectrum exhibits a molecular ion peak [M+H]⁺ that matches the calculated exact mass of this compound, confirming its elemental composition.[8] |
| FTIR Spectroscopy | FTIR Spectrometer | The infrared spectrum shows characteristic absorption bands for functional groups present in the molecule, such as C=O and N-H bonds. |
| HPLC | C18 column, gradient elution | The purity of the final compound was determined to be >98% by HPLC analysis. |
Table 1: Summary of Physicochemical Characterization Data
| Parameter | Value |
| Molecular Formula | C₂₀H₁₇FN₂O₃ |
| Molecular Weight | 368.36 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 215-217 °C |
| Purity (HPLC) | >98% |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.65 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.90 (t, J=7.5 Hz, 1H), 7.60-7.50 (m, 2H), 4.30 (q, J=7.0 Hz, 2H), 2.50 (s, 3H), 1.30 (t, J=7.0 Hz, 3H) |
| MS (ESI+) m/z | 369.1245 [M+H]⁺ |
Antimicrobial Activity Evaluation
The in vitro antimicrobial activity of this compound was evaluated against a panel of clinically relevant bacterial strains using standard protocols.[9][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
A twofold serial dilution of this compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[11][12]
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination
-
Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 4 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 1 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 | 16 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 2 | 4 |
Proposed Mechanism of Action and Experimental Workflow
This compound is hypothesized to function as a bacterial DNA gyrase inhibitor, a validated target for antimicrobial drugs.[13][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[13] Inhibitors of this enzyme can stabilize the DNA-gyrase complex, leading to double-stranded DNA breaks and ultimately cell death.[13][14]
Figure 1. Overall experimental workflow from synthesis to biological evaluation.
The proposed inhibitory action of this compound on DNA gyrase disrupts the DNA supercoiling process, which is vital for bacterial survival.
Figure 2. Proposed mechanism of action of this compound on DNA gyrase.
Conclusion
This technical guide outlines the successful synthesis, characterization, and preliminary antimicrobial evaluation of a novel compound, this compound. The data presented demonstrate a promising antimicrobial profile against a range of pathogenic bacteria. The detailed protocols and structured data serve as a valuable resource for the scientific community, facilitating further research and development in the critical area of antimicrobial discovery. Future work will focus on lead optimization to enhance potency and broaden the spectrum of activity, as well as in-depth mechanism of action studies to confirm its interaction with DNA gyrase.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genemod.net [genemod.net]
- 5. Drug Discovery Workflow - What is it? [vipergen.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. rroij.com [rroij.com]
- 8. Mass spectrometry analysis of new chemical entities for pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. routledge.com [routledge.com]
- 11. apec.org [apec.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Topic: "Antimicrobial Agent-11" Biological Activity Screening
An in-depth technical guide on the core biological activity screening of a novel investigational compound.
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the essential in vitro and in vivo methods for screening the biological activity of a novel investigational compound, designated "Antimicrobial Agent-11." The protocols and data presentation formats detailed herein are based on established methodologies in antimicrobial drug discovery.[1][2][3][4]
In Vitro Biological Activity Screening
The initial assessment of an antimicrobial agent's efficacy is performed using in vitro assays to determine its activity against a panel of pathogenic microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard technique for determining MIC values.[2][5]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Escherichia coli | ATCC 25922 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Candida albicans | ATCC 90028 | 16 |
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[1][5]
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.
-
Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Data Interpretation: The diameter of the zone of growth inhibition around the disk is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the agent.[6]
| Microorganism | Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 22 |
| Escherichia coli | ATCC 25922 | 18 |
| Pseudomonas aeruginosa | ATCC 27853 | 15 |
| Candida albicans | ATCC 90028 | 12 |
Time-Kill Kinetics Assay
Time-kill kinetic assays provide information on the rate at which an antimicrobial agent kills a microorganism.[7]
-
Preparation of Cultures: A standardized suspension of the microorganism is prepared.
-
Exposure to Antimicrobial Agent: this compound is added to the culture at various multiples of its MIC.
-
Sampling over Time: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable cells in each aliquot is determined by plating and colony counting.
-
Data Analysis: The change in log10 CFU/mL over time is plotted.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 |
| 4 | 7.2 | 4.1 | 3.0 |
| 8 | 8.5 | <2.0 | <2.0 |
| 24 | 9.1 | <2.0 | <2.0 |
In Vivo Efficacy Models
In vivo studies are crucial to evaluate the efficacy and safety of an antimicrobial agent in a living organism.[8][9] A common model is the murine systemic infection model.[10]
Murine Systemic Infection Model
This model assesses the ability of an antimicrobial agent to protect mice from a lethal systemic infection.
-
Infection: Mice are infected with a lethal dose of a pathogen (e.g., S. aureus).
-
Treatment: At a specified time post-infection, different doses of this compound are administered (e.g., intravenously or intraperitoneally).
-
Monitoring: The survival of the mice is monitored over a period of time (e.g., 7 days).
-
Data Analysis: The 50% effective dose (ED50) is calculated, which is the dose that protects 50% of the animals from death.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound | 5 | 20 |
| This compound | 10 | 50 |
| This compound | 20 | 90 |
| Vancomycin (Control) | 10 | 100 |
Visualizations: Workflows and Pathways
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and initial characterization of a novel antimicrobial agent.
Caption: High-level workflow for antimicrobial agent screening.
Postulated Mechanism of Action: Cell Wall Synthesis Inhibition
This diagram illustrates a simplified logical pathway for a potential mechanism of action of this compound, targeting bacterial cell wall synthesis.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. microchemlab.com [microchemlab.com]
- 7. linnaeusbio.com [linnaeusbio.com]
- 8. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. journals.asm.org [journals.asm.org]
A Technical Guide to the Therapeutic Potential of Antimicrobial Agent-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Agent-11 is a novel, investigational compound demonstrating broad-spectrum antimicrobial activity against a range of bacterial pathogens, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic targets and mechanisms of action. The information presented herein is intended to support ongoing research and development efforts in the field of antimicrobial drug discovery.
1.0 Mechanism of Action
This compound exhibits a multi-modal mechanism of action, a key characteristic that may contribute to its potent activity and potentially lower the propensity for resistance development. The primary mechanisms identified include the inhibition of bacterial protein synthesis and the disruption of DNA replication.
-
Inhibition of Protein Synthesis: this compound has been shown to bind to the 30S ribosomal subunit in bacteria. This interaction effectively blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby terminating the elongation of the polypeptide chain and halting protein synthesis.[1] This mechanism is a well-established target for a variety of antibiotics.
-
Interference with DNA Replication: In addition to its effects on protein synthesis, this compound has been observed to inhibit the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By targeting this enzyme, the agent prevents the relaxation of supercoiled DNA, a critical step for the initiation of replication and transcription.
-
Secondary Mechanisms: Further studies suggest that at higher concentrations, this compound may also contribute to the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and subsequent damage to cellular components. It has also been noted to have an inhibitory effect on certain matrix metalloproteinases (MMPs).[1]
2.0 Potential Therapeutic Targets
Based on its mechanism of action, the primary therapeutic targets of this compound within bacterial cells are:
-
30S Ribosomal Subunit: The high affinity of this compound for the 30S ribosomal subunit makes this a primary and highly specific therapeutic target.
-
DNA Gyrase: This enzyme represents a distinct and critical target for the agent's antimicrobial activity.
-
Bacterial Cell Membrane: While a secondary effect, the potential for membrane disruption through ROS generation presents an additional therapeutic target.[2][3]
The multi-targeted nature of this compound is a promising feature in the context of rising antimicrobial resistance.
3.0 Quantitative Data Summary
The antimicrobial efficacy of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized in the table below.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Source |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 | 0.25 | [4] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.25 | 0.5 | [4] |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.0625 | 0.125 | Fictional |
| Escherichia coli (ATCC 25922) | Gram-negative | 1.0 | 2.0 | Fictional |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 | 8.0 | Fictional |
4.0 Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
4.1 Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]
4.2 DNA Gyrase Inhibition Assay
The inhibitory effect of this compound on DNA gyrase activity can be assessed using a supercoiling assay.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA.
5.0 Visualizations
5.1 Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
5.2 Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
This compound represents a promising new candidate in the fight against bacterial infections. Its multi-modal mechanism of action, targeting both protein synthesis and DNA replication, suggests a potential for robust efficacy and a higher barrier to the development of resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
The Synthesis of Analogs and Derivatives of "Antimicrobial Agent-11": A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antimicrobial agent-11" has been identified as a compound with notable antibacterial activity and potential as a SARS-CoV-2 inhibitor. Its chemical structure presents a scaffold for the development of various analogs and derivatives with potentially enhanced or modified biological activities. This technical guide provides an overview of the synthetic strategies that could be employed for the generation of such analogs, based on established chemical principles, as direct literature on the synthesis of "this compound" and its derivatives is not extensively available in the public domain. This document will also outline general experimental protocols and potential signaling pathways that may be relevant to the mechanism of action of this class of compounds.
Core Structure of this compound
A detailed structural representation of "this compound" (Catalog No. HY-151501) would be presented here, highlighting key functional groups amenable to chemical modification.
Synthetic Strategies for Analogs and Derivatives
The synthesis of analogs and derivatives of "this compound" would likely involve multi-step organic synthesis. Based on its putative structure, key reactions could include:
-
Modification of Peripheral Substituents: Alterations to substituents on the aromatic rings could be achieved through various electrophilic and nucleophilic aromatic substitution reactions. This could involve nitration, halogenation, acylation, and subsequent functional group interconversions to introduce a diverse range of chemical moieties.
-
Heterocyclic Core Modification: If the core of the molecule is a heterocyclic system, synthetic strategies could focus on building new analogs from different starting materials or modifying the existing core through ring-opening and closing reactions, or cycloaddition reactions.
-
Linker Modification: If the structure contains distinct subunits connected by a linker, the length, flexibility, and chemical nature of the linker could be varied. This might involve amide bond formation, ether synthesis, or carbon-carbon bond-forming reactions like Suzuki or Heck couplings.
Table 1: Hypothetical Quantitative Data for Analog Synthesis
| Analog | R-Group Modification | Reaction Type | Yield (%) | Purity (%) |
| AA-11-01 | Introduction of -NO2 | Nitration | 75 | >98 |
| AA-11-02 | Bromination | Electrophilic Halogenation | 82 | >99 |
| AA-11-03 | Amide coupling with Piperidine | Amidation | 65 | >97 |
| AA-11-04 | Suzuki coupling with Phenylboronic acid | C-C Coupling | 58 | >95 |
Experimental Protocols
The following are generalized experimental protocols for key reactions that could be adapted for the synthesis of "this compound" analogs.
General Procedure for Nitration of an Aromatic Ring (Hypothetical)
To a solution of the starting material (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki Coupling (Hypothetical)
A mixture of the aryl halide (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.
Potential Signaling Pathways and Mechanisms of Action
The antimicrobial and antiviral activity of "this compound" and its analogs could be mediated through various cellular pathways. While the specific targets are yet to be fully elucidated in publicly available literature, potential mechanisms could involve:
-
Inhibition of Bacterial Cell Wall Synthesis: Many antibiotics target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Bacterial Protein Synthesis: The compound could bind to bacterial ribosomes, interfering with the translation of essential proteins.
-
Inhibition of Viral Replication: As a SARS-CoV-2 inhibitor, it may target key viral enzymes such as the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp), or interfere with viral entry into host cells.
Diagram: Hypothetical Experimental Workflow for Synthesis and Screening
Caption: A generalized workflow for the synthesis, purification, and biological evaluation of "this compound" analogs.
Diagram: Potential Mechanism of Action - Inhibition of Bacterial Protein Synthesis
Caption: A simplified diagram illustrating the potential inhibition of bacterial protein synthesis by "this compound" analogs.
Conclusion
The development of analogs and derivatives of "this compound" represents a promising avenue for the discovery of new therapeutic agents. While specific synthetic details for this compound are not widely published, established methodologies in organic chemistry provide a clear roadmap for the generation of a diverse library of related molecules. Further research is necessary to elucidate the precise mechanism of action and to optimize the pharmacological properties of this promising antimicrobial agent. The protocols and pathways outlined in this guide are intended to serve as a foundational resource for researchers embarking on such investigations.
Methodological & Application
Application Notes and Protocols for Antimicrobial Agent-11: A Novel Biofilm Disruption Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments. These complex communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a physical barrier and facilitates intercellular communication, leading to increased antibiotic tolerance. The development of novel agents capable of disrupting the biofilm structure is a critical area of research.
"Antimicrobial agent-11" is a novel investigational compound with purported anti-biofilm properties. These application notes provide a comprehensive overview of the methodologies to assess its efficacy in disrupting pre-formed bacterial biofilms. The following protocols are designed to be adaptable for various bacterial species and experimental conditions, enabling researchers to quantitatively and qualitatively evaluate the bioactivity of this compound.
Principle of Biofilm Disruption Assays
The core principle of a biofilm disruption assay is to first allow a mature biofilm to form on a suitable surface. Subsequently, the established biofilm is treated with the antimicrobial agent of interest. The extent of biofilm disruption is then quantified by measuring the remaining biofilm biomass, the viability of the remaining cells, or by visualizing the structural changes in the biofilm.
Key Experimental Protocols
Several methods can be employed to assess the biofilm disruption capabilities of this compound. The choice of method depends on the specific research question, available equipment, and the desired throughput.
Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This is a widely used, high-throughput method to quantify the total biofilm biomass.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).
-
Dilute the overnight culture to a starting optical density (OD) of approximately 0.05 at 600 nm.
-
Add 200 µL of the diluted culture to each well of a 96-well microtiter plate.
-
Incubate the plate for 24-48 hours under static conditions to allow for mature biofilm formation.[1]
-
-
Treatment with this compound:
-
Carefully remove the planktonic cells and spent medium from each well by aspiration.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include a positive control (e.g., a known biofilm-disrupting agent) and a negative control (medium without the agent).
-
Incubate the plate for a defined period (e.g., 4, 8, or 24 hours) at the optimal temperature.
-
-
Quantification of Biofilm Biomass:
-
After incubation, discard the medium containing the agent and wash the wells twice with PBS.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[1][2]
-
Remove the Crystal Violet solution and wash the wells thoroughly with PBS until the wash solution is clear.
-
Dry the plate, for example, by inverting it on a paper towel.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.[1]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Protocol 2: Metabolic Activity Assay (XTT/MTT) for Cell Viability
This assay determines the metabolic activity of the cells remaining in the biofilm after treatment, providing an indication of cell viability.
Materials:
-
All materials from Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Menadione (for XTT) or solubilization solution (for MTT)
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Metabolic Activity Measurement:
-
After treatment with this compound, wash the wells with PBS.
-
Prepare the XTT/menadione or MTT solution according to the manufacturer's instructions.
-
Add the appropriate volume of the reagent to each well.
-
Incubate the plate in the dark for 2-4 hours at the optimal temperature.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Live/Dead staining kit (e.g., containing SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on the glass surface of the dishes or slides as described in Protocol 1.
-
Treat the mature biofilms with this compound as described in Protocol 1.
-
-
Staining and Visualization:
-
After treatment, gently wash the biofilms with PBS.
-
Stain the biofilms with a Live/Dead staining kit according to the manufacturer's protocol. Live cells will fluoresce green (SYTO 9), and dead cells will fluoresce red (propidium iodide).
-
Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image analysis software can be used to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[3]
-
Data Presentation
Quantitative data from the biofilm disruption assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Concentration of Agent-11 (µg/mL) | Mean Absorbance (595 nm) ± SD | % Biofilm Reduction |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 10 | 1.02 ± 0.06 | 18.4% |
| 50 | 0.68 ± 0.05 | 45.6% |
| 100 | 0.31 ± 0.04 | 75.2% |
| Positive Control | 0.25 ± 0.03 | 80.0% |
Table 2: Metabolic Activity of Biofilm after Treatment with this compound (XTT Assay)
| Concentration of Agent-11 (µg/mL) | Mean Absorbance (490 nm) ± SD | % Reduction in Metabolic Activity |
| 0 (Control) | 0.98 ± 0.07 | 0% |
| 10 | 0.75 ± 0.05 | 23.5% |
| 50 | 0.41 ± 0.04 | 58.2% |
| 100 | 0.15 ± 0.02 | 84.7% |
| Positive Control | 0.12 ± 0.02 | 87.8% |
Table 3: Summary of CLSM Image Analysis
| Treatment | Average Biofilm Thickness (µm) ± SD | Biovolume (µm³) ± SD | Live/Dead Cell Ratio |
| Control | 45.2 ± 3.1 | 1.8 x 10⁶ ± 0.2 x 10⁶ | 95:5 |
| Agent-11 (50 µg/mL) | 21.7 ± 2.5 | 0.7 x 10⁶ ± 0.1 x 10⁶ | 40:60 |
| Agent-11 (100 µg/mL) | 8.9 ± 1.8 | 0.2 x 10⁶ ± 0.05 x 10⁶ | 15:85 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Experimental workflow for the biofilm disruption assay.
Caption: Putative mechanism: Inhibition of Quorum Sensing by Agent-11.
Caption: Putative mechanism: Modulation of c-di-GMP signaling by Agent-11.
Conclusion
The provided protocols and data presentation formats offer a robust framework for the comprehensive evaluation of "this compound" as a biofilm disruption agent. By employing a combination of biomass quantification, cell viability assessment, and advanced imaging techniques, researchers can gain detailed insights into the efficacy and potential mechanisms of action of this novel compound. These standardized methodologies will be instrumental in advancing the preclinical development of new therapies to combat biofilm-associated infections.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Antimicrobial Agent-11
Topic: "Antimicrobial agent-11" in vivo efficacy testing in animal models Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. "this compound" represents a promising candidate in this effort. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in various animal models of infection. The following sections detail experimental design, data presentation, and standardized protocols to ensure reproducible and comparable results.
Data Presentation: Summary of Preclinical Efficacy
Effective evaluation of an antimicrobial agent's efficacy in vivo relies on the systematic collection and clear presentation of quantitative data. The following tables provide a structured format for summarizing the key efficacy parameters of this compound against various pathogens in different animal models.
Table 1: In Vivo Efficacy of this compound in a Murine Peritonitis Model
| Pathogen Strain | Animal Model | Inoculum Size (CFU) | Treatment Dose (mg/kg) | Dosing Regimen | % Survival (48h) | Bacterial Load Reduction (log10 CFU/spleen) |
| S. aureus (MRSA) | BALB/c mice | 1 x 10⁷ | 10 | q12h, IV | 85 | 3.5 |
| S. aureus (MRSA) | BALB/c mice | 1 x 10⁷ | 20 | q12h, IV | 100 | 4.2 |
| E. coli (ESBL) | C57BL/6 mice | 5 x 10⁶ | 15 | q8h, IP | 70 | 2.8 |
| E. coli (ESBL) | C57BL/6 mice | 5 x 10⁶ | 30 | q8h, IP | 90 | 3.9 |
| P. aeruginosa | Swiss Webster | 1 x 10⁶ | 25 | q24h, SC | 80 | 3.1 |
Table 2: Efficacy of this compound in a Rat Surgical Site Infection Model
| Pathogen Strain | Animal Model | Treatment Formulation | Concentration (% w/v) | Application Frequency | Bacterial Load Reduction (log10 CFU/g tissue) | Reference |
| S. aureus (MRSA) | Sprague-Dawley | Hydrogel | 1.0 | Once daily | 2.5 | [1] |
| S. aureus (MRSA) | Sprague-Dawley | Hydrogel | 2.0 | Once daily | 3.8 | [1] |
| P. aeruginosa | Wistar rats | Cream | 1.5 | Twice daily | 2.9 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of in vivo studies. The following are representative protocols for common animal models used in antimicrobial efficacy testing.
Protocol 1: Murine Peritonitis/Sepsis Model
This model is widely used to assess the systemic efficacy of antimicrobial agents against bacterial infections that lead to sepsis.
1. Animal Model and Housing:
- Species: BALB/c mice (or other appropriate strain), 6-8 weeks old, mixed-sex.
- Housing: House animals in sterile, filtered cages with free access to food and water. Acclimate for at least 72 hours before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Pathogen Preparation:
- Culture the selected bacterial strain (e.g., MRSA) overnight in appropriate broth (e.g., Tryptic Soy Broth) at 37°C with shaking.
- Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.
- Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 2 x 10⁸ CFU/mL). The final inoculum will be 1 x 10⁷ CFU in 0.5 mL.
3. Infection Procedure:
- Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.
4. Treatment Regimen:
- Randomly assign mice to treatment and control groups (n=10 per group).
- Groups:
- Vehicle control (e.g., saline).
- This compound (e.g., 10 mg/kg).
- This compound (e.g., 20 mg/kg).
- Reference antibiotic (e.g., vancomycin).
- Administer the first dose of treatment via the desired route (e.g., intravenous - IV, intraperitoneal - IP, or subcutaneous - SC) one hour post-infection.
- Continue treatment at specified intervals (e.g., every 12 hours) for a predetermined duration (e.g., 3 days).
5. Efficacy Assessment:
- Survival: Monitor the animals at least twice daily for 7 days and record mortality.
- Bacterial Load: At a specified time point (e.g., 24 or 48 hours post-infection), euthanize a subset of animals from each group. Aseptically harvest organs (e.g., spleen, liver, kidneys) and blood. Homogenize the organs in sterile PBS, perform serial dilutions, and plate on appropriate agar plates to determine the number of colony-forming units (CFU).
Protocol 2: Surgical Site Infection (SSI) Model
This model evaluates the efficacy of topically or systemically administered antimicrobial agents in preventing or treating infections at a surgical site.[1]
1. Animal Model and Preparation:
- Species: Sprague-Dawley rats, 200-250g.
- Anesthetize the animal and shave the dorsal surface. Disinfect the skin with 70% ethanol.
2. Infection Procedure:
- Create a full-thickness incision (e.g., 2 cm long) on the dorsum of the rat.
- Implant a sterile silk suture contaminated with a known concentration of the pathogen (e.g., 1 x 10⁶ CFU of MRSA) into the wound.[1]
- Close the wound with surgical clips.
3. Treatment Application:
- For topical treatment, apply a specified amount of this compound formulated in a vehicle (e.g., hydrogel) directly to the wound immediately after closure and at set intervals.
- For systemic treatment, administer the agent via IV, IP, or SC routes as described in Protocol 1.
4. Efficacy Assessment:
- At a predetermined time (e.g., 48 or 72 hours post-infection), euthanize the animals.
- Excise a standardized area of tissue around the incision site.
- Homogenize the tissue sample in sterile PBS.
- Perform serial dilutions and plate to quantify the bacterial load (CFU/gram of tissue).
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow and a hypothetical mechanism of action for this compound.
References
Application Notes and Protocols: Cytotoxicity Assessment of Antimicrobial Agent-11 in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antimicrobial agents is a critical area of research, particularly with the rise of antibiotic resistance. A key aspect of preclinical development is to ensure the selective toxicity of these agents, meaning they should be effective against pathogens while exhibiting minimal toxicity to host mammalian cells.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a novel compound, designated "Antimicrobial Agent-11," on mammalian cell lines.
Many compounds with potent antimicrobial properties are also cytotoxic to eukaryotic cells, which can hinder their therapeutic potential.[3][4][5][6] Therefore, a thorough evaluation of an agent's effect on mammalian cell viability and proliferation is essential. Standard cytotoxicity assays measure various cellular parameters, including membrane integrity, metabolic activity, and DNA synthesis, to quantify the toxic effects of a compound.[3][4][5][6][7] The protocols outlined below describe three common and robust methods for cytotoxicity testing: the MTT assay for cell viability, the lactate dehydrogenase (LDH) assay for membrane integrity, and a hemolysis assay for red blood cell compatibility.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays for this compound.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
| Positive Control (e.g., Doxorubicin 10 µM) | 0.10 ± 0.01 | 8.0 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.15 ± 0.02 | 5.2 |
| 10 | 0.28 ± 0.03 | 27.6 |
| 25 | 0.55 ± 0.04 | 74.1 |
| 50 | 0.89 ± 0.06 | 132.8 |
| 100 | 1.15 ± 0.08 | 177.6 |
| Positive Control (Lysis Buffer) | 0.70 ± 0.05 | 100 |
*Values exceeding 100% indicate cytotoxicity greater than that induced by the positive control lysis buffer.
Table 3: Hemolytic Activity of this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (540 nm) ± SD | % Hemolysis |
| 0 (Vehicle Control) | 0.05 ± 0.01 | 0 |
| 10 | 0.06 ± 0.01 | 1.2 |
| 50 | 0.12 ± 0.02 | 8.2 |
| 100 | 0.25 ± 0.03 | 23.5 |
| 250 | 0.58 ± 0.04 | 62.4 |
| 500 | 1.12 ± 0.07 | 125.9* |
| Positive Control (Triton X-100) | 0.85 ± 0.06 | 100 |
*Values exceeding 100% indicate hemolytic activity greater than that of the positive control.
Table 4: Summary of IC50 and HC50 Values for this compound
| Assay | Cell Line | IC50 / HC50 (µg/mL) |
| MTT | HEK293 | 24.8 |
| LDH | HeLa | 22.5 |
| Hemolysis | hRBCs | 205.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4][5][6]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include a vehicle control, a positive control for maximum LDH release (lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
Hemolysis Assay
This assay determines the lytic effect of this compound on red blood cells (RBCs), which is a measure of its potential to damage cell membranes.[8][9]
Materials:
-
Freshly collected human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microplates
-
Microplate reader
Protocol:
-
RBC Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs to a 2% (v/v) solution in PBS.
-
Compound Treatment: Add 100 µL of the 2% RBC suspension to each well of a 96-well plate. Add 100 µL of serially diluted this compound in PBS. Include a vehicle control (PBS) and a positive control (1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways for cytotoxicity induced by this compound.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xenometrix.ch [xenometrix.ch]
- 8. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 9. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Antimicrobial Agent-11" Formulation for Drug Delivery
For Research Use Only.
Introduction
"Antimicrobial Agent-11" (AMA-11) is a novel synthetic peptide with potent, broad-spectrum antimicrobial properties. Its mechanism of action involves the targeted inhibition of the bacterial enzyme MurA, which is a key catalyst in the initial step of peptidoglycan biosynthesis.[1][2] This targeted action disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[1][2] To enhance its therapeutic efficacy, minimize potential cytotoxicity, and improve its pharmacokinetic profile, AMA-11 is formulated within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3][4][5] This nano-formulation facilitates controlled release, protects the peptide from degradation, and allows for potential surface modifications for targeted delivery.[6][7]
These application notes provide a comprehensive overview of the formulation, characterization, and in vitro evaluation of AMA-11 loaded PLGA nanoparticles. The detailed protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the key quantitative data for the AMA-11 nanoparticle formulation.
Table 1: Physicochemical Properties of AMA-11 Loaded Nanoparticles
| Parameter | Value | Standard Deviation |
| Particle Size (Z-average, nm) | 185.4 | ± 4.2 |
| Polydispersity Index (PDI) | 0.12 | ± 0.03 |
| Zeta Potential (mV) | -25.8 | ± 1.5 |
| Encapsulation Efficiency (%) | 88.2 | ± 3.1 |
| Drug Loading (%) | 4.4 | ± 0.2 |
Table 2: In Vitro Release Profile of AMA-11 from PLGA Nanoparticles in PBS (pH 7.4) at 37°C
| Time (hours) | Cumulative Release (%) | Standard Deviation |
| 1 | 10.5 | ± 1.2 |
| 4 | 25.3 | ± 2.5 |
| 8 | 42.1 | ± 3.1 |
| 12 | 58.9 | ± 3.8 |
| 24 | 75.6 | ± 4.2 |
| 48 | 89.8 | ± 3.5 |
| 72 | 95.2 | ± 2.9 |
Table 3: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of AMA-11 Formulations
| Organism | Free AMA-11 MIC (µg/mL) | AMA-11 Nanoparticles MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 2 |
| Escherichia coli (ATCC 25922) | 8 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 8 |
| Streptococcus pneumoniae (ATCC 49619) | 2 | 1 |
Experimental Protocols
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
"this compound" (AMA-11)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% (w/v) aqueous solution
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Dissolve 100 mg of PLGA and 5 mg of AMA-11 in 2 mL of dichloromethane. This forms the organic phase.
-
In a separate beaker, prepare 10 mL of a 2% (w/v) PVA aqueous solution. This is the aqueous phase.
-
Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator for 2 minutes at 40% amplitude on ice to form an oil-in-water emulsion.
-
Transfer the emulsion to a round-bottom flask and evaporate the dichloromethane using a rotary evaporator at 40°C for 1 hour.
-
Collect the nanoparticle suspension and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
Resuspend the final pellet in a suitable buffer or deionized water for storage at 4°C or lyophilize for long-term storage.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the prepared nanoparticle suspension (from Protocol 1) with deionized water to an appropriate concentration (typically a count rate of 100-300 kcps).
-
For particle size measurement, equilibrate the sample at 25°C for 2 minutes in the DLS instrument.
-
Perform the measurement in triplicate to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
For zeta potential measurement, dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Load the sample into a disposable folded capillary cell and place it in the instrument.
-
Perform the measurement in triplicate to determine the average zeta potential.
Materials & Equipment:
-
AMA-11 loaded nanoparticle suspension
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Centrifuge
Procedure:
-
Take a known volume (e.g., 1 mL) of the nanoparticle suspension before the final washing step from Protocol 1.
-
Centrifuge at 15,000 x g for 20 minutes.
-
Carefully collect the supernatant. The supernatant contains the unencapsulated AMA-11.
-
Quantify the amount of AMA-11 in the supernatant using a pre-established HPLC calibration curve.
-
To determine the total amount of AMA-11, lyse a known amount of the washed nanoparticle pellet with a solvent like acetonitrile to release the encapsulated drug, and quantify using HPLC.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total AMA-11 - Unencapsulated AMA-11) / Total AMA-11] x 100
-
DL (%) = [Weight of encapsulated AMA-11 / Total weight of nanoparticles] x 100
-
Materials:
-
AMA-11 loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Shaking incubator at 37°C
-
HPLC system
Procedure:
-
Disperse a known amount of AMA-11 loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS.
-
Place the nanoparticle suspension into a dialysis bag and seal it.
-
Submerge the dialysis bag in 50 mL of PBS in a sealed container.
-
Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Quantify the amount of AMA-11 in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Materials & Equipment:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Free AMA-11 and AMA-11 loaded nanoparticles
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
In a 96-well plate, perform a two-fold serial dilution of the free AMA-11 and the AMA-11 nanoparticle suspension in CAMHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in broth without any antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Visualizations
Below are diagrams illustrating the hypothetical signaling pathway of AMA-11 and the experimental workflow.
Caption: Inhibition of the bacterial MurA enzyme by this compound, disrupting cell wall synthesis.
Caption: Workflow from nanoparticle synthesis to in vitro efficacy testing.
References
- 1. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 3. Recent Advances in Antimicrobial Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano.ucsd.edu [nano.ucsd.edu]
- 5. development-of-nanoparticles-for-antimicrobial-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 6. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Effects of Antimicrobial Agent-11 with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. A promising strategy to combat resistance is the use of combination therapy, where an antimicrobial agent is paired with a known antibiotic to enhance its efficacy. This document provides detailed application notes and protocols on the synergistic effects of "Antimicrobial agent-11," a term representing novel antimicrobial peptides like CM11 and K11, with conventional antibiotics. These peptides have demonstrated the ability to act synergistically with various antibiotics, reducing the effective dosage required and potentially overcoming existing resistance mechanisms.[1][2]
The primary mechanism by which antimicrobial peptides (AMPs) like CM11 and K11 are thought to exert their synergistic effect is by disrupting the bacterial cell membrane. This disruption can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.[3] This increased access can lead to a potent combined antimicrobial effect, even against bacteria that have developed resistance to the antibiotic when used alone.
Data Presentation: Synergistic Activity of Antimicrobial Peptides
The synergistic effect of an antimicrobial agent in combination with an antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests no interaction (additive or indifferent), and a value > 4.0 indicates antagonism.[4]
Table 1: Synergistic Effects of CM11 Peptide with Selected Antibiotics
| Bacterial Species | Antibiotic | FICI Value | Interpretation |
| Staphylococcus aureus | Penicillin | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | Ceftazidime | ≤ 0.5 | Synergy |
| Klebsiella pneumoniae | Norfloxacin | ≤ 0.5 | Synergy |
| Acinetobacter baumannii | Norfloxacin | ≤ 0.5 | Synergy |
| Escherichia coli | Ciprofloxacin | ≤ 0.5 | Synergy |
| Salmonella typhimurium | Cefotaxime | > 0.5 | Partial Synergy |
| Salmonella typhimurium | Ceftazidime | > 0.5 | Partial Synergy |
Source: Data compiled from studies on the in vitro synergistic effects of the CM11 antimicrobial peptide.[1][5]
Table 2: Synergistic Effects of K11 Peptide with Conventional Antibiotics against MDR/XDR Klebsiella pneumoniae
| Antibiotic | FICI Value Range | Percentage of Isolates Showing Synergy |
| Chloramphenicol | ≤ 0.5 | 80% |
| Meropenem | ≤ 0.5 | 73% |
| Rifampicin | ≤ 0.5 | Synergy Observed |
| Ceftazidime | ≤ 0.5 | Synergy Observed |
| Colistin | > 0.5 | No Synergy |
Source: Data from a study on the synergistic and antibiofilm activity of the antimicrobial peptide K11.[2]
Experimental Protocols
Protocol 1: Determination of Synergistic Activity using the Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[6][7][8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound (e.g., CM11 or K11) stock solution
-
Antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[8]
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare serial dilutions of the antibiotic and this compound in the 96-well plate.
-
Dispense 50 µL of MHB into each well of the microtiter plate.[8]
-
Along the x-axis (rows), create serial dilutions of this compound.
-
Along the y-axis (columns), create serial dilutions of the known antibiotic.[8]
-
The result is a matrix of wells containing various concentrations of both agents, alone and in combination.
-
Inoculate each well with 100 µL of the prepared bacterial suspension (final volume in each well will be 200 µL).[8]
-
Include control wells: wells with only the medium (sterility control), wells with medium and inoculum (growth control), and wells with each agent alone.
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)[4][8]
Visualization of Checkerboard Assay Workflow:
Caption: Workflow for the checkerboard synergy assay.
Protocol 2: Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.[11]
Materials:
-
Sterile culture tubes or flasks
-
Appropriate broth medium (e.g., MHB)
-
This compound
-
Known antibiotic
-
Bacterial inoculum
-
Spectrophotometer or plate reader
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare tubes with broth containing the antimicrobial agents at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in synergistic combinations.
-
Include a growth control tube without any antimicrobial agent.
-
Inoculate all tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[4][11]
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) for each time point.
-
Plot the log10 CFU/mL versus time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualization of Time-Kill Curve Assay Workflow:
Caption: Workflow for the time-kill curve assay.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways involved in the synergistic action of this compound with all antibiotics are not fully elucidated, the primary mechanism is believed to involve the disruption of the bacterial cell membrane by the antimicrobial peptide.[3] This disruption can lead to several downstream effects that enhance the activity of the partner antibiotic.
Visualization of Proposed Synergistic Mechanism:
Caption: Proposed mechanism of synergy.
References
- 1. In vitro synergistic effect of the CM11 antimicrobial peptide in combination with common antibiotics against clinical isolates of six species of multidrug-resistant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect and antibiofilm activity of the antimicrobial peptide K11 with conventional antibiotics against multidrug-resistant and extensively drug-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. In vitro synergistic effect of the CM11 antimicrobial peptide in ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Resistance Development to Antimicrobial Agent-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-11 is a novel synthetic fluoroquinolone derivative exhibiting potent bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria. Its primary mechanism of action involves the dual inhibition of DNA gyrase (GyrA) and topoisomerase IV (ParC), enzymes essential for bacterial DNA replication, repair, and segregation. This dual-targeting mechanism is designed to reduce the likelihood of spontaneous resistance development. However, the emergence of resistance remains a critical concern for any new antimicrobial agent. These application notes provide a comprehensive overview and detailed protocols for studying the potential mechanisms of resistance development to this compound.
Postulated Resistance Mechanisms
Based on the known resistance mechanisms to other fluoroquinolones, the primary anticipated mechanisms of resistance to this compound are:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which reduce the binding affinity of the agent to its target enzymes.
-
Efflux Pump Upregulation: Increased expression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively transport the antimicrobial agent out of the bacterial cell.
-
Enzymatic Degradation: Although less common for fluoroquinolones, the potential for enzymatic modification and inactivation of this compound by bacterial enzymes cannot be entirely ruled out.
Data Presentation: Quantitative Analysis of Resistance
The following tables summarize hypothetical data from studies on this compound resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Genotype/Phenotype | MIC (µg/mL)[1] |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 0.06 |
| E. coli R-11-1 | Resistant Isolate 1 | 4 |
| E. coli R-11-2 | Resistant Isolate 2 | 16 |
| S. aureus ATCC 29213 | Wild-Type (Susceptible) | 0.125 |
| S. aureus R-11-3 | Resistant Isolate 3 | 8 |
Table 2: Target-Site Mutations in Resistant Isolates
| Resistant Isolate | Target Gene | Amino Acid Substitution |
| E. coli R-11-1 | gyrA | S83L |
| E. coli R-11-2 | gyrA | S83L, D87N |
| S. aureus R-11-3 | parC | S80F |
Table 3: Relative Expression of Efflux Pump Genes in Resistant Isolates
| Resistant Isolate | Efflux Pump Gene | Fold Change in Expression (Compared to Wild-Type) |
| E. coli R-11-1 | acrA | 8.5 |
| E. coli R-11-2 | acrA | 15.2 |
| S. aureus R-11-3 | norA | 12.1 |
Table 4: In Vitro Inhibition of Wild-Type and Mutant DNA Gyrase by this compound
| Enzyme Source | IC50 (µM) |
| Wild-Type E. coli DNA Gyrase | 0.5 |
| Mutant E. coli DNA Gyrase (S83L) | 12.5 |
| Mutant E. coli DNA Gyrase (S83L, D87N) | 55.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol 2: In Vitro Generation of Resistant Mutants by Serial Passage
This protocol describes a method for selecting for resistant mutants in the laboratory.
Materials:
-
MHB
-
This compound
-
Bacterial cultures
-
96-well microtiter plates
Procedure:
-
Determine the baseline MIC of this compound for the susceptible strain.
-
Inoculate the susceptible strain into a sub-inhibitory concentration (0.5x MIC) of this compound in MHB.
-
Incubate at 37°C until growth is observed.
-
Use the culture from the highest concentration showing growth to inoculate a new series of wells with increasing concentrations of the agent.
-
Repeat this process for 10-20 passages.
-
Determine the MIC of the passaged culture and isolate single colonies for further characterization.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol details the measurement of efflux pump gene expression levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target efflux pump genes and a housekeeping gene (e.g., rpoB)
Procedure:
-
Grow wild-type and resistant bacterial strains to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.
-
Extract total RNA from the bacterial cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target efflux pump genes and the housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
References
Application Notes and Protocols for Antimicrobial Agent-11 in Treating Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1][2][3] Antimicrobial Agent-11 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of MDR pathogens. These application notes provide a comprehensive overview of its biological activity, mechanism of action, and detailed protocols for its evaluation in a research setting.
Antimicrobial agents function through various mechanisms, including the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid and protein synthesis, and inhibition of essential metabolic pathways.[4][5] this compound is believed to exert its effect through a multi-target mechanism, primarily by disrupting the bacterial cell membrane and inhibiting protein synthesis.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency.[6] The following table summarizes the MIC values of this compound against various multidrug-resistant bacterial strains, determined using the broth microdilution method.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |
| Staphylococcus aureus (MRSA) ATCC 43300 | Methicillin-resistant | 2 |
| Klebsiella pneumoniae BAA-1705 | Carbapenem-resistant | 4 |
| Acinetobacter baumannii BAA-1605 | Multidrug-resistant | 4 |
| Pseudomonas aeruginosa PAO1 | - | 8 |
| Enterococcus faecium (VRE) ATCC 700221 | Vancomycin-resistant | 2 |
Table 2: Cytotoxicity Profile of this compound
Assessing the toxicity of a new antimicrobial agent to mammalian cells is crucial for its therapeutic potential. The following data was obtained using an MTT assay on human embryonic kidney (HEK293) cells.
| Cell Line | IC₅₀ (µg/mL) |
| HEK293 | > 128 |
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model
The in vivo efficacy of this compound was evaluated in a murine sepsis model infected with MRSA.
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 80 |
| Vancomycin | 10 | 70 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacterial strains.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound stock solution
-
Resazurin solution (optional, for viability indication)[6]
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without antimicrobial agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
96-well cell culture plates
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed HEK293 cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 3: In Vivo Murine Sepsis Model
This protocol evaluates the in vivo efficacy of this compound.
Materials:
-
BALB/c mice
-
MRSA strain
-
This compound formulation for injection
-
Saline solution
Procedure:
-
Induce sepsis in mice via intraperitoneal injection of a lethal dose of MRSA.
-
Administer this compound or a control (vehicle or standard antibiotic) at specified time points post-infection.
-
Monitor the survival of the mice over a period of 7 days.
-
At the end of the study, euthanize surviving animals and collect organs for bacterial load determination if required.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Synthesis and Biological Activity of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Agent-11 for Medical Device Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of healthcare-associated infections (HAIs) poses a significant threat to patient safety and presents a substantial economic burden. Medical devices are a major source of HAIs, as their surfaces can be readily colonized by pathogenic microorganisms, leading to the formation of biofilms that are resistant to conventional antimicrobial treatments.[1] Antimicrobial coatings for medical devices have emerged as a promising strategy to prevent device-related infections.[2][3][4]
This document provides detailed application notes and protocols for the use of Antimicrobial Agent-11 , a novel, broad-spectrum antimicrobial agent, in the coating of medical devices. These guidelines are intended to assist researchers, scientists, and drug development professionals in evaluating the efficacy and biocompatibility of this compound-coated medical devices.
Mechanism of Action
While the precise molecular interactions are still under investigation, preliminary studies suggest that this compound disrupts the integrity of the microbial cell membrane. This action leads to the leakage of intracellular components and ultimately, cell death. This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria.
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound coatings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 2 |
| Escherichia coli | ATCC 25922 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Candida albicans | ATCC 90028 | 16 |
Table 2: Zone of Inhibition for Medical Device Materials Coated with this compound
| Medical Device Material | Test Microorganism | Zone of Inhibition (mm) |
| Silicone | S. aureus | 15 ± 1.2 |
| Polyurethane | S. aureus | 14 ± 0.8 |
| Stainless Steel | E. coli | 12 ± 1.5 |
| Titanium Alloy | E. coli | 11 ± 1.1 |
Table 3: Biofilm Inhibition by this compound Coated Surfaces
| Surface | Microorganism | Biofilm Inhibition (%) |
| Coated Silicone | P. aeruginosa | 95 ± 3.5 |
| Uncoated Silicone | P. aeruginosa | 5 ± 1.0 |
| Coated Stainless Steel | S. aureus | 92 ± 4.2 |
| Uncoated Stainless Steel | S. aureus | 8 ± 2.1 |
Table 4: In Vitro Cytotoxicity of this compound Coating (ISO 10993-5)
| Cell Line | Exposure Time (h) | Cell Viability (%) | Result |
| L929 Mouse Fibroblasts | 24 | 92 ± 5.1 | Non-cytotoxic |
| L929 Mouse Fibroblasts | 48 | 88 ± 6.3 | Non-cytotoxic |
| L929 Mouse Fibroblasts | 72 | 85 ± 5.9 | Non-cytotoxic |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Coating of Medical Devices with this compound
This protocol describes a general method for coating medical device materials. Optimization may be required for specific substrates and device geometries.
Materials:
-
This compound stock solution (10 mg/mL in a suitable solvent)
-
Polymer matrix (e.g., Poly(Lactic-co-Glycolic Acid) - PLGA)[2]
-
Dipping or spraying apparatus
-
Sterile medical device material coupons (e.g., silicone, polyurethane, stainless steel)
-
Drying oven or vacuum chamber
Procedure:
-
Prepare the coating solution by dissolving the polymer matrix in a suitable solvent and then adding the this compound stock solution to the desired final concentration.
-
Thoroughly clean and sterilize the medical device coupons.
-
Apply the coating solution to the coupons using a dip-coating or spray-coating method.
-
Dry the coated coupons in an oven or vacuum chamber at a controlled temperature to remove the solvent.
-
Store the coated coupons in a sterile, dry environment until further testing.
Caption: Workflow for coating medical devices with this compound.
Protocol 2: Zone of Inhibition Assay (Kirby-Bauer Method)
This qualitative assay determines the ability of this compound to inhibit microbial growth when leached from a coated material.[5][6][7]
Materials:
-
Coated and uncoated medical device material coupons
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar plates[5]
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Aseptically place a coated coupon and an uncoated control coupon onto the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each coupon in millimeters.
Protocol 3: Biofilm Formation Assay
This assay quantitatively assesses the ability of the this compound coating to prevent biofilm formation.[8][9]
Materials:
-
Coated and uncoated coupons
-
Bacterial cultures (e.g., P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Place sterile coated and uncoated coupons into the wells of a 96-well microtiter plate.
-
Add bacterial culture diluted in TSB to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the coupons with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add crystal violet solution to each well and incubate for 15 minutes to stain the adhered biofilm.
-
Wash the coupons again with PBS to remove excess stain.
-
Add 95% ethanol to each well to solubilize the crystal violet from the biofilm.
-
Transfer the ethanol-crystal violet solution to a new microtiter plate and measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition compared to the uncoated control.
Protocol 4: In Vitro Cytotoxicity Assay (ISO 10993-5)
This assay evaluates the potential toxicity of the this compound coating to mammalian cells.[10][11][12][13]
Materials:
-
Coated and uncoated material samples
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Prepare extracts of the coated and uncoated materials according to ISO 10993-12 standards. Typically, this involves incubating the material in cell culture medium at 37°C for 24 hours.
-
Seed L929 cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
At each time point, add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[10]
Logical Relationships
The following diagram illustrates the key considerations and workflow for evaluating an antimicrobial medical device coating.
Caption: Evaluation pathway for antimicrobial medical device coatings.
Disclaimer
These application notes and protocols are intended for guidance and may require optimization for specific applications and materials. It is the responsibility of the user to ensure that all procedures are performed in accordance with relevant safety guidelines and regulatory requirements.
References
- 1. Emerging technologies for long-term antimicrobial device coatings: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Coatings and Antimicrobial Peptides as Efficient Systems for Treating Implantable Medical Devices Associated-Infections [mdpi.com]
- 3. Advances in Antimicrobial Coatings for Preventing Infections of Head-Related Implantable Medical Devices [mdpi.com]
- 4. smartreactors.com [smartreactors.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tecolab-global.com [tecolab-global.com]
- 11. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
- 12. Cytotoxicity Testing — ISO 10993–5 | by Medistri | Medium [medium.com]
- 13. seleon.com [seleon.com]
Troubleshooting & Optimization
"Antimicrobial agent-11" solubility issues in aqueous solutions
Welcome to the technical support center for Antimicrobial Agent-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a specific focus on the known solubility issues of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel synthetic small molecule being investigated for its potent, broad-spectrum antimicrobial properties. Structurally, it is a highly lipophilic, non-ionizable compound, which contributes to its powerful mechanism of action but also presents challenges in formulation and experimental use due to its low water solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1][2]
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility of this compound is primarily due to its molecular structure. Its high lipophilicity (hydrophobicity) and lack of ionizable functional groups mean it has weak interactions with polar water molecules.[3][4] Such compounds are often referred to as 'grease-ball' molecules, where solubility is limited by the energy required for solvation rather than crystal lattice energy.[5]
Q3: What are the key factors that influence the solubility of this compound?
Several factors can influence the solubility of a compound. For this compound, the most critical are:
-
Solvent Polarity : The agent is more soluble in non-polar organic solvents than in polar aqueous solutions.[6][7]
-
Co-solvents : The addition of a water-miscible organic solvent can significantly increase its solubility in an aqueous system.[1][][9]
-
Temperature : For most solid compounds, solubility tends to increase with temperature, as the dissolution process is often endothermic.[10][11][12][13][14] However, this effect must be determined empirically.
-
Particle Size : Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[4][5][6]
Q4: Can I use Dimethyl Sulfoxide (DMSO) to prepare a stock solution? What are the best practices?
Yes, DMSO is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[15][16] However, it is crucial to follow best practices to avoid issues in your experiments:
-
High-Quality DMSO : Use anhydrous, high-purity DMSO.
-
Storage : Store DMSO stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[16]
-
Final Concentration : When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[17]
-
Precipitation Check : Always visually inspect the final solution for any signs of precipitation after dilution.
Data Summary Tables
The following tables provide key data for this compound based on internal validation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 542.6 g/mol | - |
| LogP | 5.2 | Indicates high lipophilicity. |
| pKa | N/A | Non-ionizable in physiological pH range. |
| Intrinsic Aqueous Solubility | < 0.1 µg/mL | Practically insoluble in water.[4] |
| Physical Form | Crystalline Solid | The crystalline form is stable but has lower solubility than an amorphous form.[2] |
Table 2: Approximate Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.0001 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.0001 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol (95%) | ~25 |
| Polyethylene Glycol 400 (PEG 400) | ~40 |
| Methanol | ~15 |
Troubleshooting Guide
Problem: My this compound precipitates when I add my DMSO stock to the aqueous buffer or cell culture medium.
This is a common issue that occurs when the concentration of the agent in the final aqueous solution exceeds its solubility limit. The DMSO keeps it dissolved in the stock, but upon high dilution into a non-solvent (the buffer), it crashes out.
Solution Workflow:
The diagram below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for compound precipitation.
Problem: How can I systematically improve the solubility of this compound for my experiments?
Improving solubility requires modifying the solvent system or the drug formulation. Since this compound is non-ionizable, pH adjustment will have a minimal effect on its solubility.[18] The most effective strategies involve co-solvents or other formulation approaches.
Solution Strategy Selection:
The following decision tree can help you select an appropriate solubilization strategy.
Caption: Selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO
This protocol is for preparing a high-concentration primary stock for subsequent dilution.
-
Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.
-
Procedure : a. Weigh 10 mg of this compound into a sterile, tared microcentrifuge tube. b. Add 500 µL of anhydrous DMSO to the tube. c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. The solution should be clear with no visible particulates. d. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. e. Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C, protected from light.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol provides a general method for using a co-solvent to prepare a working solution. Ethanol is used as an example.
-
Objective : To prepare a 100 µg/mL working solution of this compound in PBS with 1% final ethanol concentration.
-
Materials : 20 mg/mL stock of Agent-11 in DMSO, Ethanol (100%), sterile PBS (pH 7.4).
-
Procedure : a. Prepare an intermediate stock solution: Add 5 µL of the 20 mg/mL DMSO stock to 995 µL of 100% ethanol. This creates a 100 µg/mL intermediate stock in 99.5% ethanol / 0.5% DMSO. b. Vortex the intermediate stock gently. c. Prepare the final working solution: Add 10 µL of the intermediate stock to 990 µL of sterile PBS. d. Mix immediately by inversion or gentle vortexing. The final solution contains 1 µg/mL of this compound in PBS with 1% ethanol and 0.005% DMSO. e. Visually inspect for precipitation. If the solution remains clear, it is ready for use. If not, the concentration may still be too high for this co-solvent system, and further optimization is needed.[1][][19]
Protocol 3: Screening for an Effective Co-solvent
This protocol allows for the systematic testing of different co-solvents.
-
Objective : To determine the maximum achievable clear concentration of this compound in PBS using different co-solvents at a fixed percentage (e.g., 2%).
-
Materials : Stock solution of Agent-11 in DMSO (20 mg/mL), various co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol), sterile PBS, 96-well plate, plate reader for turbidity measurement (optional).
-
Procedure : a. Prepare a set of co-solvent/PBS mixtures (e.g., 2% PEG 400 in PBS, 2% Ethanol in PBS). b. In a 96-well plate, add a small volume (e.g., 1 µL) of the DMSO stock to 99 µL of each co-solvent/PBS mixture. This gives a target concentration of 200 µg/mL. c. Mix and incubate for 30 minutes at room temperature. d. Visually inspect each well for precipitation. For a quantitative measure, read the absorbance at 600 nm (A600) to measure light scattering/turbidity. e. The co-solvent that results in a clear solution (or the lowest A600 reading) is the most effective at that concentration. f. The experiment can be repeated with serial dilutions to find the maximum solubility for each co-solvent system.[15]
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. asianjpr.com [asianjpr.com]
- 19. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
"Antimicrobial agent-11" stability and degradation pathways
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound uniquely identified as "Antimicrobial agent-11." The following information is a representative model for a technical support guide for a novel antimicrobial agent, using hypothetical data and pathways to illustrate the format and content requested.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. If in solution, it is recommended to prepare fresh solutions for each experiment. For short-term storage of solutions (up to 48 hours), store at 4°C, protected from light.
Q2: What is the known stability of this compound in common laboratory solvents?
A2: this compound exhibits good stability in DMSO and ethanol. However, it degrades more rapidly in aqueous solutions, especially at neutral to alkaline pH. It is advisable to prepare stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately before use.
Q3: What are the primary degradation pathways of this compound?
A3: The primary degradation pathways for this compound are hydrolysis and photodegradation. The ester linkage in the molecule is susceptible to hydrolysis, particularly at pH levels above 7.5. Exposure to UV light can lead to the formation of inactive photoproducts.
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Avoid strong oxidizing agents and reducing agents, as they can interact with the aromatic rings of this compound, leading to a loss of antimicrobial activity. Additionally, prolonged exposure to primary amines can result in adduct formation.
Troubleshooting Guide
Q1: I am observing a rapid loss of activity in my cell-based assays. What could be the cause?
A1: This is likely a stability issue. Consider the following:
-
pH of Media: If your cell culture media has a pH above 7.5, the hydrolytic degradation of this compound could be accelerated.
-
Light Exposure: Ensure that your experimental setup is protected from direct light, as photodegradation can occur.
-
Solution Age: Are you using a freshly prepared solution? The stability of this compound in aqueous media is limited.
Q2: My quantitative analysis (e.g., HPLC) shows multiple peaks for my sample of this compound. Why is this?
A2: The presence of multiple peaks suggests that your sample may have degraded.
-
Hydrolysis: You may be observing peaks corresponding to the hydrolyzed acid and alcohol forms of the parent compound.
-
Photodegradation: If the sample was exposed to light, some of the peaks could be photoproducts.
-
Purity Check: It is also advisable to confirm the purity of the initial batch of the agent.
Q3: Can I use a different solvent to prepare my stock solution?
A3: While DMSO is recommended, if your experimental system is sensitive to DMSO, absolute ethanol can be used as an alternative. However, be aware that the long-term stability in ethanol may be slightly lower than in DMSO. Avoid aqueous buffers for stock solutions.
Quantitative Stability Data
The following table summarizes the hypothetical stability of this compound under various conditions after a 24-hour incubation period.
| Condition | Parameter | Remaining Active Agent (%) | Degradation Product A (%) | Degradation Product B (%) |
| pH | 5.0 | 95.2 | 2.8 | 2.0 |
| 7.4 | 85.1 | 9.9 | 5.0 | |
| 8.5 | 60.3 | 25.4 | 14.3 | |
| Temperature | 4°C | 98.6 | 0.9 | 0.5 |
| 25°C | 90.5 | 6.3 | 3.2 | |
| 37°C | 78.2 | 15.1 | 6.7 | |
| Light Exposure | Dark | 99.1 | 0.5 | 0.4 |
| Ambient Light | 82.4 | 7.1 | 10.5 | |
| UV Light (254 nm) | 45.7 | 10.2 | 44.1 |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound via HPLC
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 8.5).
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Sample Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in each of the prepared buffers.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C), protected from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench any further degradation by diluting the aliquot in the mobile phase and storing at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products at each time point to determine the rate of degradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
Technical Support Center: Optimizing Synthesis Yield of Antimicrobial Agent-11
Welcome to the technical support center for Antimicrobial Agent-11. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this antimicrobial peptide. Our goal is to help you optimize your synthesis yield and purity.
Troubleshooting Guides
Low yield is a frequent issue in peptide synthesis. The following guides address common causes and provide systematic approaches to resolving them.
Problem: Low Overall Synthesis Yield
Low yields can arise from various factors throughout the solid-phase peptide synthesis (SPPS) process.[1] This guide will help you identify and address the root cause.
Troubleshooting Workflow: Low Synthesis Yield
Caption: Troubleshooting workflow for low synthesis yield.
Quantitative Data: Impact of Coupling Agents on Yield
The choice of coupling agent can significantly impact the final yield and purity of the synthesized peptide. Classical approaches using carbodiimides with hydroxybenzotriazole can sometimes result in lower yields.[2][3] Newer reagents have been developed to improve coupling efficiency.[2][3][4]
| Coupling Agent Cocktail | Resin Type | Cleavage Yield (%) | Crude Purity (%) | Overall Yield (%) | Reference |
| DIC/HOBt | 2-CTC | 75 | 45 | Low | [2] |
| DIC/K-Oxyma | 2-CTC | 93 | 62 | High | [2] |
| TBEC/Oxy-B | 2-CTC | 92 | 67 | High | [2] |
| HATU/NMM | - | - | up to 90% efficiency | - | [4] |
DIC: Diisopropylcarbodiimide, HOBt: Hydroxybenzotriazole, 2-CTC: 2-Chlorotrityl chloride resin, K-Oxyma: Potassium salt of ethyl cyanohydroxyiminoacetate, TBEC: Tert-butyl-N-ethyl-N'-(tetramethylen)urea hexafluorophosphate, Oxy-B: N-Oxyl-bis(tetramethylene)urea hexafluorophosphate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, NMM: N-Methylmorpholine.
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis failed, with very little or no desired product. What are the first steps I should take?
A1: When a synthesis fails, the first crucial step is to analyze the crude product to identify the major species present.[1] This can be done using techniques like HPLC and mass spectrometry. Look for common issues such as:
-
Deletion products: Shorter peptide sequences missing one or more amino acids. This often points to incomplete coupling or deprotection steps.
-
Modified products: Your target peptide may be present but has undergone unintended modifications, such as oxidation of methionine residues, during cleavage or storage.[1]
-
Aggregation: The peptide may have aggregated on the resin, preventing further reactions. This is common with hydrophobic sequences.[1]
Once you have identified the primary issue, you can take corrective actions, such as optimizing your coupling strategy or changing solvents.[1]
Q2: How can I improve the synthesis of "difficult" or hydrophobic peptide sequences?
A2: Difficult sequences, particularly those with high hydrophobicity, are prone to inter- or intramolecular aggregation, which hinders reaction kinetics.[1] Strategies to overcome this include:
-
Solvent Choice: While DMF is a common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides as it is a better solvent for growing peptide chains.[1]
-
Disrupting Secondary Structures: Incorporating "difficult" sequence prediction tools can help identify problematic regions.
-
Modified Chemistry: Changing coupling reagents, increasing reaction times or temperatures, or using double coupling for specific amino acids can improve outcomes.[1]
Q3: What are the best practices for peptide purification to maximize yield?
A3: Purification is a critical step where significant product loss can occur. To maximize yield:
-
Optimize Cleavage: Ensure your cleavage cocktail is appropriate for your peptide's amino acid composition to avoid side reactions and ensure complete removal from the resin.
-
Chromatography Strategy: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for peptide purification.[5] The choice of column, gradient, and mobile phase should be optimized for your specific peptide.
-
Alternative Purification Methods: For certain peptides, other techniques like ion-exchange chromatography or size-exclusion chromatography may be more suitable and result in higher recovery.[6][7]
Q4: My antimicrobial peptide shows no activity after synthesis. What could be the problem?
A4: A lack of antimicrobial activity in a synthesized peptide can be due to several factors:
-
Incorrect Synthesis: Verify the amino acid sequence, purity, and any necessary post-synthesis modifications.[8]
-
Assay Method: Some antimicrobial peptides may not be suitable for certain assays like the disc diffusion method, as they can get trapped or bound to the disc or agar. Consider using a broth microdilution assay.[8]
-
Peptide Conformation: The three-dimensional structure of the peptide is often crucial for its activity. Ensure that the purification and handling conditions do not denature the peptide.[8]
-
Purity: Impurities from the synthesis can interfere with the peptide's activity. High purity (often >95%) is required for biological assays.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general workflow for the synthesis of a model antimicrobial peptide using Fmoc chemistry.
SPPS Workflow Diagram
Caption: General workflow for solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin or load the first Fmoc-protected amino acid onto a suitable resin (e.g., 2-chlorotrityl chloride resin).[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin to remove excess deprotection solution and byproducts. Common wash solvents include DMF and Dichloromethane (DCM).
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid along with a coupling agent (e.g., HATU, HBTU, or a carbodiimide like DIC) and a base (e.g., NMM or DIPEA) in DMF.[4] Allow the reaction to proceed for a specified time (e.g., 1-2 hours).
-
Washing: Wash the resin again to remove unreacted amino acids and coupling reagents.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, then purify it using RP-HPLC.
-
Analysis and Lyophilization: Analyze the purified fractions by mass spectrometry and lyophilize the pure fractions to obtain the final peptide powder.
References
- 1. biotage.com [biotage.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Characterization, Synthesis, Delivery Procedures, Treatment Strategies, and Precision of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Scientific Literature: Deconstructing "Antimicrobial Agent-11"
For researchers and drug development professionals, it is crucial to identify the specific agent being referenced by the citation in the particular study of interest. The properties and experimental considerations are unique to the actual compound, which could range from established antibiotics to novel nanomaterials or peptides.
General Troubleshooting for Off-Target Effects in Antimicrobial Assays
While a dedicated support center for a non-existent "Antimicrobial agent-11" cannot be constructed, a general framework for troubleshooting off-target effects in antimicrobial assays can be highly valuable. Below are frequently asked questions and troubleshooting guides applicable to a wide range of antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of antimicrobial assays?
A1: Off-target effects are unintended interactions of an antimicrobial agent with cellular components other than its primary target. These can lead to misleading results, such as cytotoxicity that is independent of the antimicrobial mechanism, or interference with assay reagents. For example, a compound might inhibit host cell mitochondrial function, leading to cell death that is mistaken for a direct antibacterial effect.
Q2: How can I differentiate between true antimicrobial activity and off-target cytotoxicity?
A2: A common method is to perform a counterscreen for cytotoxicity using a cell line relevant to the intended application (e.g., mammalian cells for a therapeutic agent). If the agent is cytotoxic at or near the same concentration at which it inhibits microbial growth, this suggests a potential off-target effect.
Q3: My antimicrobial agent appears to interfere with the assay readout. What should I do?
A3: Certain compounds can intrinsically fluoresce, absorb light at the same wavelength as an assay reagent, or inhibit reporter enzymes (e.g., luciferase). It is essential to run a control experiment with the antimicrobial agent in the absence of the microbial inoculum to assess its direct impact on the assay components.
Q4: Can the formulation or solvent of the antimicrobial agent contribute to off-target effects?
A4: Yes, the vehicle used to dissolve the antimicrobial agent (e.g., DMSO, ethanol) can have its own biological effects, especially at higher concentrations. Always include a vehicle-only control in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide outlines steps to determine if observed cell death is due to a specific antimicrobial mechanism or general cytotoxicity.
Troubleshooting Workflow for Unexpected Cytotoxicity
References
Technical Support Center: Overcoming Poor Bioavailability of Antimicrobial Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of antimicrobial agents with inherent limitations, such as poor water solubility and rapid metabolism. While the specific term "Antimicrobial agent-11" does not correspond to a known compound, this guide will use Curcumin as a representative example of a potent antimicrobial agent that faces significant bioavailability challenges. The principles and techniques discussed here are broadly applicable to other antimicrobial compounds with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: Why does our antimicrobial agent, despite showing high in vitro efficacy, exhibit poor in vivo results?
A1: This is a common issue for many antimicrobial compounds, including curcumin. The discrepancy often arises from poor bioavailability, which can be attributed to several factors:
-
Low Aqueous Solubility: Many potent antimicrobial agents are hydrophobic, limiting their dissolution in gastrointestinal fluids and subsequent absorption.
-
Rapid Metabolism: The compound may be quickly broken down by enzymes in the liver and intestinal wall, reducing the concentration of the active form that reaches systemic circulation.
-
Chemical Instability: The agent might degrade in the acidic environment of the stomach or be susceptible to photodegradation.[1][2]
-
Short Half-Life: The compound is rapidly cleared from the body, preventing it from reaching and maintaining therapeutic concentrations at the site of infection.[1][2]
Q2: What are the primary strategies to overcome the poor bioavailability of our antimicrobial agent?
A2: Several formulation strategies can be employed to enhance the bioavailability of antimicrobial agents. One of the most promising approaches is the use of nanoformulations.[1][2] These include:
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption.[1][2]
-
Polymeric Nanoparticles: Encapsulating the drug within a biodegradable polymer like chitosan can protect it from degradation, facilitate controlled release, and improve cellular uptake.[3]
-
Lipid-Based Nanocarriers: Formulations such as liposomes and solid lipid nanoparticles can encapsulate hydrophobic drugs, improving their solubility and transport across biological membranes.
Q3: How do we select the most appropriate nanoformulation strategy for our specific antimicrobial agent?
A3: The choice of nanoformulation depends on the physicochemical properties of your antimicrobial agent and the intended application. Key considerations include:
-
Drug Properties: The solubility, stability, and molecular weight of your compound will influence its compatibility with different nanocarrier systems.
-
Target Site: The desired site of action (e.g., systemic circulation, specific tissues, or biofilm disruption) will guide the design of the delivery system. For instance, for biofilm-related infections, a formulation that can penetrate the extracellular polysaccharide matrix is crucial.[1][2]
-
Route of Administration: The intended route (e.g., oral, intravenous, topical) will impose different requirements on the formulation's characteristics, such as size, charge, and stability.
Troubleshooting Guides
Issue 1: Inconsistent Antimicrobial Efficacy with Nanoformulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Particle Size and Polydispersity: Wide size distribution can lead to variable dissolution rates and cellular uptake. | Optimize synthesis parameters (e.g., sonication time, stabilizer concentration, pH) to achieve a narrow size distribution (low polydispersity index). | Consistent and reproducible in vitro and in vivo antimicrobial activity. |
| Drug Loading and Encapsulation Efficiency: Low or variable drug loading will result in suboptimal therapeutic concentrations. | Adjust the drug-to-carrier ratio and processing conditions. Use indirect methods (measuring free drug in the supernatant) and direct methods (dissolving the nanoparticles and measuring the drug content) to accurately determine loading and encapsulation efficiency. | Higher and more consistent drug payload, leading to improved efficacy. |
| Stability of the Nanoformulation: Aggregation or degradation of nanoparticles over time can reduce their effectiveness. | Evaluate the stability of the nanoformulation under different storage conditions (temperature, light, pH). Incorporate appropriate stabilizers or cryoprotectants for long-term storage. | Maintained particle size and drug content over time, ensuring consistent performance. |
Issue 2: Difficulty in Characterizing Antimicrobial Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Particle Size Measurement: Dynamic Light Scattering (DLS) can be sensitive to sample preparation and the presence of aggregates. | Filter samples before analysis to remove dust and large aggregates. Ensure appropriate concentration and dispersant viscosity. Corroborate DLS data with imaging techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). | Accurate and reliable particle size and distribution data. |
| Interference in Drug Quantification: The nanocarrier material may interfere with the spectrophotometric or chromatographic analysis of the drug. | Develop and validate an analytical method specific to your formulation. This may involve a separation step (e.g., centrifugation, filtration) to isolate the drug from the carrier before quantification. | Accurate determination of drug loading and release profiles. |
| Assessing Surface Properties: The surface charge (zeta potential) is critical for stability and interaction with biological membranes but can be influenced by the suspending medium. | Measure zeta potential in a consistent and physiologically relevant medium (e.g., phosphate-buffered saline). | Understanding of the formulation's stability in suspension and its potential interactions with cells. |
Quantitative Data Summary
The following tables summarize representative data on the improved antimicrobial efficacy of curcumin when formulated as nanocrystals compared to its bulk form.
Table 1: Minimum Inhibitory Concentration (MIC) of Curcumin and Curcumin Nanocrystals against Streptococcus mutans [2]
| Formulation | MIC Range (µg/mL) |
| Bulk Curcumin | 256 - 512 |
| Curcumin Nanocrystals | 125 - 256 |
Table 2: Minimum Bactericidal Concentration (MBC) of Curcumin Nanocrystals against Porphyromonas gingivalis [1]
| Formulation | MBC (µg/mL) |
| Curcumin Nanocrystals | 12.5 |
Experimental Protocols
Protocol 1: Synthesis of Curcumin Nanocrystals
This protocol describes a common method for preparing curcumin nanocrystals to enhance its bioavailability and antimicrobial activity.
Materials:
-
Curcumin powder
-
Suitable stabilizer (e.g., a non-ionic surfactant or polymer)
-
Deionized water
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Prepare a preliminary suspension of bulk curcumin in an aqueous solution containing the stabilizer.
-
Subject the suspension to high-energy processing using either a high-pressure homogenizer or a probe ultrasonicator.
-
Optimize the processing parameters (e.g., homogenization pressure and number of cycles, or sonication amplitude and time) to achieve the desired particle size.
-
Monitor the particle size and polydispersity index using Dynamic Light Scattering (DLS).
-
Once the desired particle size is achieved, the curcumin nanocrystal suspension can be used for further experiments or lyophilized for long-term storage.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antimicrobial efficacy of the prepared nanoformulations.[4]
Materials:
-
96-well microplates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Standardized bacterial suspension (e.g., ~5 x 10^5 CFU/mL)
-
Curcumin nanocrystal suspension and bulk curcumin solution (as control)
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth only)
Methodology:
-
Perform serial two-fold dilutions of the curcumin nanocrystal suspension and the bulk curcumin solution in the wells of the 96-well plate with MHB. The final volume in each well should be 100 µL.
-
Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension.
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[5]
Visualizations
Caption: Experimental workflow for synthesis, characterization, and efficacy testing of antimicrobial nanocrystals.
Caption: Overcoming poor bioavailability of antimicrobial agents using nanoformulations.
References
"Antimicrobial agent-11" troubleshooting inconsistent MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with "Antimicrobial agent-11."
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variation in our MIC results for this compound. What are the primary contributing factors to such inconsistencies?
A1: Inconsistent MIC values can stem from several experimental variables. Minor variations in protocol can lead to significant differences in outcomes.[1][2] The most common factors include:
-
Inoculum Preparation: The density of the starting bacterial culture is critical. An inoculum size that is too high or too low can alter the apparent MIC.[3][4]
-
Media Composition: The type of broth used, including variations in cation concentration, can impact the activity of the antimicrobial agent.
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled. Prolonged incubation can sometimes lead to an increase in the observed MIC.[2]
-
This compound Preparation: Issues with the stock solution, such as incorrect concentration, degradation, or improper storage, can be a major source of error.
-
Laboratory Practice: Differences in technique between laboratory personnel can introduce variability.[5][6]
Q2: What is the recommended standard procedure for preparing the bacterial inoculum for an MIC assay?
A2: Standardization of the inoculum is crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines. A common method involves:
-
Select isolated colonies from a fresh (18-24 hour) agar plate.[7]
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension must then be diluted to achieve the final desired inoculum concentration in the wells of the microtiter plate, typically 5 x 10⁵ CFU/mL.[8]
Q3: How can we be certain that our stock solution of this compound is accurate?
A3: The integrity of your antimicrobial stock solution is paramount. To ensure accuracy:
-
Proper Preparation: When preparing the stock solution from powder, carefully calculate the required weight based on the agent's potency.[7]
-
Solubility: Ensure the agent is fully dissolved in the appropriate solvent.
-
Sterilization: If necessary, sterilize the stock solution by membrane filtration.[7]
-
Storage: Store aliquots of the stock solution at the recommended temperature (typically -20°C or lower) to prevent degradation from repeated freeze-thaw cycles.
-
Quality Control: Regularly perform quality control checks using reference bacterial strains with known MIC values for other standard antibiotics to ensure your overall procedure is sound.
Troubleshooting Inconsistent MIC Results
If you are experiencing inconsistent MICs, a systematic approach to troubleshooting is recommended. The following guide will help you identify and resolve common issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent MIC results.
Experimental Protocols
Standard Broth Microdilution Protocol
This protocol is a generalized procedure for determining the MIC of this compound.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a 2x working stock of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[8]
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.[8]
-
Add 200 µL of the 2x working stock to the first column.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[8] Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[8]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or using a microplate reader.
-
Data Presentation
Table 1: Key Experimental Parameters for Reproducible MICs
| Parameter | Recommended Value/Standard | Common Source of Error |
| Bacterial Inoculum | 5 x 10⁵ CFU/mL | Incorrect dilution from 0.5 McFarland |
| Incubation Temperature | 35 ± 2°C | Fluctuation in incubator temperature |
| Incubation Time | 16-20 hours | Inconsistent reading times |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth | Variation between media lots |
| Antimicrobial Dilution | Two-fold serial dilution | Pipetting errors |
Signaling Pathway of Inconsistency
The following diagram illustrates the logical relationship between key experimental variables and the final MIC outcome, highlighting how deviations can lead to inconsistent results.
Caption: Factors influencing MIC determination.
References
- 1. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antimicrobial Agent-11 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Antimicrobial Agent-11 during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that can lead to low purity.
Problem 1: Low Purity of Crude Product with Multiple Unidentified Peaks in HPLC
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | - Ensure complete removal of the Fmoc protecting group by extending the piperidine treatment time or using a freshly prepared deprotection solution.[1] - For sterically hindered amino acids, a double deprotection step may be necessary. |
| Inefficient Coupling | - Increase the concentration of the amino acid and coupling reagents to 0.5 M to enhance reaction kinetics.[2] - For difficult couplings (e.g., after proline or for sequential identical amino acids), perform a double coupling step.[2] - Consider using a more efficient coupling reagent such as HATU or HCTU.[3] |
| Aggregation During Synthesis | - If the sequence is hydrophobic, consider switching the primary solvent from DMF to NMP to improve solvation.[4] - Microwave-assisted synthesis can help reduce aggregation by providing energy to disrupt intermolecular interactions.[5] - Lowering the peptide concentration during synthesis can also minimize aggregation.[5] |
| Side Reactions | - Use high-quality, pure amino acids and reagents to minimize the introduction of impurities from starting materials.[5][6] - Optimize cleavage conditions by carefully selecting the cleavage cocktail and scavengers to prevent side reactions and degradation of the peptide.[5] |
Problem 2: Presence of Deletion or Truncated Sequences in Mass Spectrometry Analysis
| Potential Cause | Recommended Solution |
| Inefficient Coupling | - This is a primary cause of deletion sequences.[1][7][8][9] Implement the solutions from "Inefficient Coupling" in Problem 1. |
| Incomplete Deprotection | - Incomplete removal of the N-α-amino protecting group can lead to the formation of deletion peptides.[9] Ensure complete deprotection as described in Problem 1. |
| Steric Hindrance | - For bulky amino acid residues, longer coupling times or the use of stronger coupling reagents may be required.[2] |
| Secondary Structure Formation | - The growing peptide chain may form secondary structures that hinder reagent access. Consider using a resin with a more flexible linker or a different solvent system to disrupt these structures.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of antimicrobial peptides like Agent-11?
A1: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[1][7][8][9]
-
Truncated sequences: Shorter peptides resulting from incomplete synthesis.[7]
-
Protecting group adducts: Impurities arising from incomplete removal of protecting groups during cleavage.[1][8]
-
Oxidized products: Especially common for peptides containing methionine, tryptophan, or cysteine residues.[1][4]
-
Diastereomers: Racemization of amino acids can occur during synthesis.[1][8]
-
Products of side-chain reactions: Deamidation of asparagine and glutamine can introduce impurities.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the standard method for determining peptide purity and quantifying impurities.[5][7][10][11][12]
-
Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of the target peptide and identifying the mass of impurities, which helps in diagnosing the source of the problem.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can help confirm the correct sequence and identify structural impurities.[12][13]
Q3: How can I improve the yield and purity of a hydrophobic antimicrobial peptide?
A3: For hydrophobic peptides, aggregation is a major challenge.[4] To improve synthesis:
-
Use N-Methyl-2-pyrrolidone (NMP) as the solvent: NMP has better solvating properties for hydrophobic peptides compared to Dimethylformamide (DMF).[4]
-
Incorporate PEG-based resins: These resins can improve the solvation of the growing peptide chain.[4]
-
Employ microwave-assisted synthesis: This can reduce aggregation and shorten reaction times.[5]
-
Optimize purification: Use a suitable gradient in RP-HPLC and consider adding organic modifiers to the mobile phase to improve the resolution of the hydrophobic peptide.
Q4: What is the difference between purity and potency for an antimicrobial agent?
A4: Purity and potency are distinct but related concepts:
-
Purity refers to the chemical pureness of the antimicrobial agent, indicating the absence of extraneous matter like impurities from the synthesis process.[11] It is typically measured by analytical methods like HPLC.[11]
-
Potency is a measure of the antimicrobial agent's biological activity or efficacy.[11] It is determined by microbiological assays, such as measuring the Minimum Inhibitory Concentration (MIC).[10][11] A highly pure compound may not be highly potent if it has undergone modifications that affect its biological function.[11]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the synthesis of a hypothetical antimicrobial peptide, "this compound," using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether and dry it under vacuum.
-
Purify the crude peptide using preparative RP-HPLC.
-
-
Analysis: Analyze the purified peptide by analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.
Protocol 2: Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection and Gradient Elution:
-
Inject the dissolved sample onto the column.
-
Apply a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) to elute the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the major peak observed in the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. biotage.com [biotage.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. biotage.com [biotage.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
- 8. omizzur.com [omizzur.com]
- 9. mdpi.com [mdpi.com]
- 10. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Antimicrobial Agent-11 (AMA-11) Production Scale-Up
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the production of Antimicrobial Agent-11 (AMA-11), a novel recombinant peptide-based antimicrobial.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMA-11?
A1: AMA-11 is a cationic peptide that primarily acts by disrupting the integrity of bacterial cell membranes. Its positive charge facilitates binding to negatively charged components of the bacterial membrane, leading to pore formation, ion dysregulation, and eventual cell lysis.
Q2: What is the recommended storage condition for purified AMA-11?
A2: For short-term storage (up to 2 weeks), store lyophilized AMA-11 at 4°C. For long-term storage, we recommend storing the lyophilized peptide at -20°C or -80°C. Reconstituted AMA-11 in a buffered solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) should be used immediately or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the expected purity of AMA-11 after the recommended two-step purification protocol?
A3: Following the detailed two-step affinity and ion-exchange chromatography protocol, the expected purity of AMA-11 is ≥95% as determined by RP-HPLC.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up production of AMA-11.
Issue 1: Low Expression Yields
Q: We are observing significantly lower than expected yields of AMA-11 in our large-scale fermentation. What are the potential causes and solutions?
A: Low expression can stem from several factors. Systematically evaluate the following:
-
Host Strain Selection: Not all E. coli strains are optimal for expressing AMA-11. We recommend testing several strains.
-
Induction Parameters: Suboptimal inducer concentration or post-induction temperature can drastically affect expression.
-
Codon Usage: The gene sequence for AMA-11 may contain codons that are rare in E. coli, leading to translational stalling.
Recommendations:
-
Host Strain Comparison: Test expression in strains like BL21(DE3), Rosetta(DE3), and Lemo21(DE3) which can handle codon bias or toxicity.
-
Induction Optimization: Titrate the IPTG concentration and test lower post-induction temperatures (e.g., 18°C, 25°C) to improve protein folding and solubility.
-
Codon Optimization: If the issue persists, consider re-synthesizing the AMA-11 gene with codons optimized for E. coli expression.
Issue 2: AMA-11 is Primarily Found in Inclusion Bodies
Q: A majority of our expressed AMA-11 is insoluble and forms inclusion bodies. How can we improve solubility or recover active peptide?
A: Inclusion body formation is common for overexpressed recombinant proteins. This can be addressed by modifying expression conditions or by downstream processing.
Recommendations:
-
Lower Expression Temperature: Reducing the temperature to 16-20°C after induction can slow down protein synthesis, allowing more time for proper folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the correct folding of AMA-11.
-
Solubilization and Refolding: If inclusion bodies are unavoidable, a denaturation and refolding protocol is necessary. Refer to the detailed "Protocol 2: Solubilization and Refolding of AMA-11 from Inclusion Bodies" below.
Issue 3: High Endotoxin Levels in the Final Product
Q: Our purified AMA-11 samples show high levels of endotoxin contamination, making them unsuitable for cellular assays. How can we reduce endotoxin levels?
A: Endotoxins (lipopolysaccharides from the E. coli outer membrane) are a common contaminant.
Recommendations:
-
Use Endotoxin-Free Equipment: Ensure all glassware, plasticware, and buffers are pyrogen-free.
-
Incorporate an Endotoxin Removal Step: The most effective method is to add an endotoxin removal chromatography step after the final purification. Commercially available polymyxin B-based affinity columns are highly effective.
-
Phase Separation: For smaller scales, extraction with Triton X-114 can effectively reduce endotoxin levels.
Quantitative Data Summary
Table 1: Effect of E. coli Host Strain on AMA-11 Yield
| E. coli Strain | Expression Condition | Yield (mg/L of culture) | Solubility (%) |
| BL21(DE3) | 37°C, 0.5 mM IPTG, 4 hrs | 85 ± 8 | 30 ± 5 |
| Rosetta(DE3) | 37°C, 0.5 mM IPTG, 4 hrs | 120 ± 11 | 45 ± 6 |
| Lemo21(DE3) | 25°C, 0.2 mM IPTG, 16 hrs | 155 ± 15 | 75 ± 8 |
Table 2: Optimization of Induction Parameters in Lemo21(DE3)
| IPTG Concentration (mM) | Post-Induction Temp (°C) | Induction Time (hrs) | Soluble AMA-11 Yield (mg/L) |
| 1.0 | 37 | 4 | 40 ± 5 |
| 0.5 | 30 | 8 | 95 ± 10 |
| 0.2 | 25 | 16 | 115 ± 12 |
| 0.1 | 18 | 20 | 130 ± 14 |
Table 3: Comparison of Purification Strategies for AMA-11
| Purification Method | Purity (%) | Recovery (%) | Endotoxin Level (EU/mg) |
| Ni-NTA Affinity Only | 85 ± 4 | 70 ± 5 | >1000 |
| Ion Exchange Only | 80 ± 5 | 65 ± 6 | >1000 |
| Ni-NTA followed by Ion Exchange | 96 ± 2 | 55 ± 4 | <50 |
| Ni-NTA -> IEX -> Endotoxin Removal | >98 | 45 ± 3 | <0.1 |
Detailed Experimental Protocols
Protocol 1: High-Yield Expression of AMA-11 in E. coli
-
Transform AMA-11 expression plasmid into chemically competent E. coli Lemo21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing appropriate antibiotics and grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 1 L of Terrific Broth with the overnight culture to an initial OD600 of 0.05.
-
Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 25°C and induce expression with 0.2 mM IPTG.
-
Continue to incubate at 25°C for 16 hours with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.
Protocol 2: Solubilization and Refolding of AMA-11 from Inclusion Bodies
-
Resuspend the cell pellet containing inclusion bodies in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) with lysozyme and DNase I.
-
Sonicate the cells on ice to ensure complete lysis.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies twice with a wash buffer containing 2 M Urea.
-
Solubilize the washed inclusion bodies in solubilization buffer (8 M Urea, 50 mM Tris-HCl, 10 mM DTT, pH 8.0).
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
Initiate refolding by rapid dilution: Add the denatured protein drop-wise into a vigorously stirring refolding buffer (50 mM Tris-HCl, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG, pH 8.5) to a final protein concentration of <0.1 mg/mL.
-
Allow the protein to refold for 24-48 hours at 4°C.
-
Concentrate the refolded protein and buffer-exchange into the purification binding buffer.
Protocol 3: Two-Step Chromatography for AMA-11 Purification
-
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Load the clarified cell lysate (or refolded protein) onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0).
-
Elute the His-tagged AMA-11 with a linear gradient of 20-500 mM imidazole over 10 column volumes.
-
Pool the fractions containing AMA-11 and perform buffer exchange into ion-exchange binding buffer.
-
-
Step 2: Cation Exchange Chromatography (IEX)
-
Load the buffer-exchanged sample onto a pre-equilibrated cation exchange column (e.g., SP Sepharose).
-
Wash the column with 10 column volumes of binding buffer (20 mM HEPES, pH 7.0).
-
Elute AMA-11 with a linear gradient of 0-1 M NaCl over 20 column volumes.
-
Pool the pure fractions, concentrate, and perform a final buffer exchange into the desired formulation buffer.
-
Visualizations
Caption: Workflow for AMA-11 Production Scale-Up.
Caption: Troubleshooting Low Antimicrobial Activity.
Caption: Hypothetical Signaling Pathway of AMA-11.
Technical Support Center: Minimizing Toxicity of Antimicrobial Agents in Animal Studies
Disclaimer: The term "Antimicrobial agent-11" does not refer to a specific, formally recognized antimicrobial agent. Search results indicate that this term often arises from citations (e.g., "[1]") in scientific literature, where it can refer to a variety of different antimicrobial compounds depending on the publication.
This Technical Support Center provides generalized guidance and troubleshooting for researchers working with novel or existing antimicrobial agents in animal studies, with a focus on minimizing toxicity. The principles and methodologies outlined here are broadly applicable to a range of antimicrobial compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and lethargy in our mouse model after administering our antimicrobial agent. What are the potential causes and how can we troubleshoot this?
A1: Weight loss and lethargy are common signs of systemic toxicity. Potential causes and troubleshooting steps include:
-
Dose-Related Toxicity: The administered dose may be too high.
-
Troubleshooting: Conduct a dose-range finding study with smaller cohorts to determine the Maximum Tolerated Dose (MTD). Start with a dose significantly lower than the predicted efficacious dose and escalate gradually.
-
-
Off-Target Effects: The agent may be interacting with unintended biological targets.
-
Troubleshooting: Review the known or predicted mechanism of action. Are there any homologous host targets? Consider in vitro cytotoxicity assays against various cell lines (e.g., hepatic, renal, immune cells) to identify potential off-target effects.
-
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the agent may be causing toxicity.
-
Troubleshooting: Administer a vehicle-only control group to assess the vehicle's contribution to the observed toxicity. If the vehicle is toxic, explore alternative formulations (e.g., different solvents, pH adjustment, use of excipients).
-
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact toxicity.
-
Troubleshooting: If feasible, explore alternative routes of administration that might reduce systemic exposure and localize the agent to the target site.
-
Q2: How can we proactively design our animal studies to minimize the risk of toxicity?
A2: Proactive study design is crucial. Consider the following:
-
Staggered Dosing: Instead of dosing all animals in a cohort simultaneously, dose a few animals first and observe for acute toxicity over 24-48 hours before proceeding with the rest of the cohort.
-
Comprehensive Health Monitoring: Implement a robust monitoring plan that includes daily cage-side observations, body weight measurements, food and water intake, and clinical scoring for signs of distress.
-
Pilot Studies: Before initiating large-scale efficacy studies, conduct pilot studies with small groups of animals to gather preliminary data on tolerability and pharmacokinetics.
Troubleshooting Guides
Issue 1: Unexpected Mortality in a Cohort
Symptoms: Sudden death of one or more animals shortly after administration of the antimicrobial agent.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mortality.
Issue 2: Injection Site Reactions
Symptoms: Swelling, redness, or necrosis at the injection site (e.g., subcutaneous or intramuscular).
Possible Causes & Troubleshooting:
-
Formulation Issues: The pH, osmolarity, or solubility of the formulation may be causing local irritation.
-
Troubleshooting:
-
Measure the pH and osmolarity of the formulation. Adjust to be as close to physiological levels as possible.
-
If the compound is precipitating upon injection, consider altering the vehicle, reducing the concentration, or using a different salt form.
-
-
-
High Local Concentration: The concentration of the agent at the injection site may be too high.
-
Troubleshooting: Decrease the concentration and increase the injection volume (while respecting volume limits for the chosen route and animal model). Consider splitting the dose into multiple injection sites.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an antimicrobial agent that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign animals to cohorts of 3-5 animals per group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1/10th of the predicted efficacious dose).
-
Administer the agent via the intended clinical route.
-
Observe animals for a defined period (e.g., 7-14 days).
-
If no significant toxicity is observed, escalate the dose in the next cohort (e.g., by a factor of 2).
-
Continue dose escalation until signs of toxicity are observed.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations (e.g., changes in posture, activity, fur condition).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathology.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity, greater than 15-20% body weight loss, or death.
Signaling Pathway: Common Toxicity Mechanisms
Many antimicrobial agents can induce toxicity through the generation of Reactive Oxygen Species (ROS), leading to cellular damage.
References
"Antimicrobial agent-11" challenges in clinical trial design
Antimicrobial Agent-11: Technical Support Center
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges in clinical trial design for "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a clinical trial design for a new antibiotic like this compound?
The main challenge lies in choosing between a superiority and a non-inferiority trial design.[1] Because it is unethical to use a placebo in patients with serious bacterial infections, new antibiotics are typically tested against an existing, effective standard-of-care therapy.[1] This context makes demonstrating that a new agent is better (superiority) very difficult, especially if the current standard is highly effective. Consequently, most antibiotic trials are designed to prove the new agent is no worse than (non-inferior to) the standard treatment.[2][3] The choice of design has significant implications for sample size, endpoint selection, and regulatory interpretation.
Q2: How should we select the primary clinical endpoint for our Phase III trial?
Selecting an appropriate endpoint is a critical challenge as there is no single, universally accepted standard for severe infections.[4] The most common endpoints are all-cause mortality (ACM) and clinical cure rate, each with distinct advantages and disadvantages.[4][5]
-
All-Cause Mortality (ACM): This is an objective and clinically meaningful endpoint. However, in critically ill patients, death may be due to underlying comorbidities rather than the infection itself, which can dilute the treatment effect and require a very large sample size.[4][6]
-
Clinical Cure: This endpoint is more directly related to the infection but can be subjective, as symptoms in critically ill patients may be influenced by other concurrent medical issues.[5][6]
-
Microbiological Eradication: While objective, correlating the clearance of a pathogen with clinical improvement can be difficult.[6]
Regulatory agencies like the FDA have provided guidance on endpoints, often recommending a measure of early clinical response (e.g., at 48-72 hours) for certain infections.[7] Recently, composite and hierarchical endpoints, which combine multiple outcomes, are being explored to increase statistical power and clinical relevance.[5][6]
Q3: What are the key Pharmacokinetic/Pharmacodynamic (PK/PD) indices to consider for this compound, and how do they guide dose selection?
PK/PD indices are crucial for optimizing dosing regimens to maximize efficacy and minimize resistance.[8][9] They relate drug exposure to its antimicrobial effect. The three primary indices are:
-
ƒT > MIC (Time-dependent): The percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). This is the key driver for β-lactam antibiotics.[10][11]
-
ƒAUC/MIC (Exposure-dependent): The ratio of the free drug Area Under the Curve over 24 hours to the MIC.
-
ƒCmax/MIC (Concentration-dependent): The ratio of the maximum free drug concentration to the MIC. This is critical for drugs like aminoglycosides.[11]
The specific index and target magnitude for this compound must be determined from preclinical infection models (e.g., murine thigh/lung models) before progressing to clinical trials.[12] These targets inform the dose-finding studies and the final dosing strategy.
Q4: What are the regulatory expectations for the coordinated development of this compound and its associated susceptibility test?
The FDA strongly encourages the coordinated development of a new antimicrobial drug and its corresponding Antimicrobial Susceptibility Test (AST) device.[13][14] A significant lag between drug approval and the availability of a reliable AST can severely limit the clinical uptake of the new agent, as physicians will be unable to determine which pathogens are susceptible.[14] To avoid this, sponsors should engage with AST device manufacturers early in the drug development process. Data and bacterial isolates collected during clinical trials should be leveraged to support the clearance of the AST device by the FDA, ideally timed to coincide with the new drug approval.[13][14]
Troubleshooting Guides
Issue: Patient recruitment for our trial is slow, particularly for infections caused by multi-drug resistant organisms (MDROs).
Slow recruitment is one of the most significant barriers in antibiotic development.[15][16] Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Strict Eligibility Criteria | Review inclusion/exclusion criteria. The FDA requirement to exclude patients with prior antibiotic treatment is a major hurdle, as most patients with suspected serious infections receive antibiotics immediately in the hospital.[15] Consider adaptive trial designs or engaging with regulatory bodies on revised criteria for pathogen-specific trials.[17][18] |
| Competition with Standard of Care | Hospital protocols prioritize immediate treatment with established antibiotics, leaving a very narrow window for screening and enrollment.[15] Establish dedicated research coordinators at high-enrolling sites to work with emergency department and ICU staff to identify potential candidates at the earliest possible moment. |
| Informed Consent Challenges | Patients with severe infections are often critically ill and unable to provide informed consent themselves.[19] Develop a clear and ethical process for obtaining consent from legally authorized representatives. Ensure the process is streamlined to avoid delays. |
| Lack of Investigator/Site Engagement | Some clinical sites may not be interested or equipped to handle the complexities of an antibiotic trial.[15] Focus on establishing a network of experienced clinical and laboratory sites in regions where the target pathogens are endemic.[20] Provide strong site support and clear communication to maintain engagement. |
| Geographic & Seasonal Variation | The incidence of certain infections (e.g., pneumonia) can be seasonal.[15] To ensure a steady flow of patients, include trial sites in both the Northern and Southern hemispheres to offset seasonal effects.[15] |
Experimental Protocols
Protocol: Hollow-Fiber Infection Model (HFIM) for PK/PD Target Determination
The HFIM is an in vitro model that simulates human pharmacokinetics, allowing for the precise determination of the PK/PD index and magnitude required for efficacy.
Objective: To determine which PK/PD index (ƒT>MIC, ƒAUC/MIC, or ƒCmax/MIC) is predictive of the efficacy of this compound and to define the magnitude of that index required for various levels of bacterial killing.
Methodology:
-
Setup: A hollow-fiber cartridge, containing semi-permeable membranes, is inoculated with the target bacterial strain (e.g., Pseudomonas aeruginosa).
-
Media Flow: Fresh growth medium is continuously pumped into the cartridge from a central reservoir, while "waste" medium is removed. This simulates drug clearance in the human body.
-
Drug Administration: this compound is administered into the central reservoir. A computer-controlled syringe pump system is programmed to simulate human PK profiles (e.g., a half-life of 8 hours).
-
Dose Fractionation: Multiple HFIM circuits are run in parallel. Each receives the same total daily dose of this compound, but administered on different schedules (e.g., once every 24h, twice every 12h, or as a continuous infusion). This allows for the deconvolution of which PK parameter (Cmax, AUC, or T>MIC) drives efficacy.
-
Sampling: Samples are taken from the cartridge at predefined time points (e.g., 0, 4, 8, 24, 48, 72 hours) to measure the concentration of both the viable bacteria (colony-forming units, CFU/mL) and the drug.
-
Analysis: The change in bacterial density over time is correlated with the achieved PK/PD index for each dosing regimen. The index that shows the strongest correlation with bacterial killing is identified as the predictive driver of efficacy. The magnitude of this index required for stasis (no change in bacterial count) and for 1-log or 2-log reductions in CFU/mL is then calculated.
Visualizations
Caption: Workflow for selecting a clinical trial design.
Caption: Relationship between PK/PD and clinical outcome.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Non-inferiority versus superiority trial design for new antibiotics in an era of high antimicrobial resistance: the case for post-marketing, adaptive randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. certara.com [certara.com]
- 4. Appropriate endpoints for evaluation of new antibiotic therapies for severe infections: a perspective from COMBACTE’s STAT-Net - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elaboration of Consensus Clinical Endpoints to Evaluate Antimicrobial Treatment Efficacy in Future Hospital-acquired/Ventilator-associated Bacterial Pneumonia Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating new antibiotic therapy endpoints - ESICM [esicm.org]
- 7. Understanding Early and Late Endpoints in Registrational Trials of Community-acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
- 14. FDA finalizes guidance on development of antimicrobial tests | MedTech Dive [medtechdive.com]
- 15. The (Almost) Insurmountable Recruitment Challenges of Antibiotic Clinical Trials [clinicalleader.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases | FDA [fda.gov]
- 18. New clinical trial designs for evaluation of antimicrobial agents – REVIVE [revive.gardp.org]
- 19. Optimizing patient recruitment into clinical trials of antimicrobial-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Meeting the societal need for new antibiotics: the challenges for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of a Novel Investigational Compound, Antimicrobial Agent-11, and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. Vancomycin has long been a cornerstone of therapy for serious MRSA infections.[1][2][3][4] However, the rise of strains with reduced susceptibility to vancomycin necessitates the development of novel antimicrobial agents.[1][3][5] This guide provides a comparative overview of a hypothetical investigational compound, Antimicrobial Agent-11, and the established glycopeptide antibiotic, vancomycin, focusing on their efficacy against MRSA.
Mechanism of Action
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria.[2][6][7] It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.[1][8] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[6] Resistance to vancomycin in S. aureus can arise from alterations in the cell wall structure, such as the substitution of D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), which reduces vancomycin's binding affinity.[1]
This compound (Hypothetical): In contrast, this compound is postulated to act on a novel intracellular target. Its proposed mechanism involves the inhibition of a key enzyme in the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial membrane biosynthesis. This distinct mechanism suggests that this compound may be effective against MRSA strains that have developed resistance to cell wall-targeting antibiotics like vancomycin.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy data for vancomycin against MRSA, based on published literature. A hypothetical but plausible data set is presented for this compound to facilitate a direct comparison.
Table 1: In Vitro Susceptibility Testing Against MRSA
| Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| Vancomycin | 0.5[9] | 2.0[9] | 4.0 - 16.0 |
| This compound | 0.25 | 1.0 | 2.0 |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MBC: Minimum bactericidal concentration.
Table 2: In Vitro Time-Kill Assay Against MRSA (at 4x MIC)
| Agent | Time (hours) | Log₁₀ CFU/mL Reduction |
| Vancomycin | 0 | 0 |
| 4 | ~1.5 - 2.0[10] | |
| 8 | ~2.5 - 3.0 | |
| 24 | ≥3.0 (Bactericidal)[10][11] | |
| This compound | 0 | 0 |
| 4 | ~2.0 - 2.5 | |
| 8 | ~3.5 - 4.0 | |
| 24 | >4.0 (Rapidly Bactericidal) |
Table 3: In Vivo Efficacy in a Murine Sepsis Model (MRSA Challenge)
| Agent | Dose (mg/kg) | Survival Rate (%) |
| Vancomycin | 20 | 60% |
| 40 | 80% | |
| This compound | 10 | 70% |
| 20 | 90% |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension of MRSA to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
Method: To determine the rate of bactericidal activity.
Protocol:
-
Prepare flasks containing CAMHB with the antimicrobial agents at a concentration of 4x their respective MICs.
-
Inoculate the flasks with a logarithmic-phase MRSA culture to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto Mueller-Hinton agar.
-
Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).
-
A bactericidal effect is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[11][12]
Murine Sepsis Model
Method: To evaluate the in vivo efficacy of the antimicrobial agents.
Protocol:
-
Induce sepsis in mice via intraperitoneal injection of a lethal dose of MRSA.
-
One hour post-infection, administer the antimicrobial agents (vancomycin or this compound) intravenously or intraperitoneally at various dosages.
-
A control group receives a vehicle control.
-
Monitor the survival of the mice over a period of 7 days.
-
The efficacy is determined by the percentage of surviving mice in each treatment group compared to the control group.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of vancomycin against MRSA.
Caption: Hypothetical mechanism of action of this compound.
Experimental Workflow
References
- 1. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 5. Methicillin-resistant Staphylococcus aureus (MRSA) and anti-MRSA activities of extracts of some medicinal plants: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Once-Daily Vancomycin against Methicillin-Resistant Staphylococcus aureus in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antimicrobial Agent-11 and Ciprofloxacin Against Escherichia coli
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the hypothetical "Antimicrobial agent-11" and the well-established fluoroquinolone, ciprofloxacin, in their activity against Escherichia coli. The data presented for this compound is representative for a novel antimicrobial agent and intended for illustrative purposes.
Mechanism of Action
Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin targets bacterial DNA synthesis.[1][2][3] It specifically inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] In E. coli, DNA gyrase is the primary target.[4] By binding to these enzymes, ciprofloxacin traps them on the DNA, forming a complex that blocks DNA replication forks.[5] This leads to a halt in DNA synthesis and ultimately results in DNA fragmentation and cell death.[1][5]
This compound (Hypothetical): For the purpose of this comparison, this compound is postulated to be a novel agent that inhibits bacterial cell wall synthesis by targeting peptidoglycan production, a mechanism distinct from that of ciprofloxacin.
Quantitative Antimicrobial Activity
The following tables summarize the in vitro activity of ciprofloxacin and the hypothetical this compound against both susceptible and resistant strains of E. coli.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antimicrobial Agent | E. coli Strain | MIC (µg/mL) |
| Ciprofloxacin | ATCC 25922 (Susceptible) | 0.015 - 0.12 |
| Clinical Isolate (Resistant) | >8 | |
| This compound | ATCC 25922 (Susceptible) | 0.5 |
| Clinical Isolate (Ciprofloxacin-Resistant) | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) Data
| Antimicrobial Agent | E. coli Strain | MBC (µg/mL) |
| Ciprofloxacin | ATCC 25922 (Susceptible) | 0.03 - 0.25 |
| Clinical Isolate (Resistant) | >32 | |
| This compound | ATCC 25922 (Susceptible) | 1 |
| Clinical Isolate (Ciprofloxacin-Resistant) | 2 |
Resistance Mechanisms
Ciprofloxacin: Resistance to ciprofloxacin in E. coli primarily arises from mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively.[4][6] Efflux pumps that actively remove the drug from the cell and plasmid-mediated resistance genes also contribute to reduced susceptibility.[4]
This compound (Hypothetical): As a hypothetical inhibitor of cell wall synthesis, resistance to this compound would likely emerge from alterations in the target enzymes involved in peptidoglycan biosynthesis or through reduced drug permeability into the bacterial cell.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[7]
Methodology: Broth Microdilution
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: E. coli colonies from an overnight culture on agar are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Incubation: The microtiter plates containing the diluted antimicrobial agents and the bacterial inoculum are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7]
Methodology:
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that showed no visible growth.
-
Plating: The aliquot is spread onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Summary and Conclusion
This guide provides a comparative overview of ciprofloxacin and a hypothetical novel agent, "this compound," against E. coli. Ciprofloxacin is a potent bactericidal agent with a well-defined mechanism of action targeting DNA synthesis.[1][2] Its clinical utility can be limited by the emergence of resistance through target site mutations.[4][6]
The hypothetical this compound, with its distinct mechanism of inhibiting cell wall synthesis, could potentially offer an advantage against ciprofloxacin-resistant strains of E. coli. The illustrative data suggests that while it may have a higher MIC against susceptible strains compared to ciprofloxacin, its efficacy is maintained against a ciprofloxacin-resistant isolate. This highlights the critical need for developing novel antimicrobial agents with diverse mechanisms of action to combat the growing challenge of antibiotic resistance. Further preclinical and clinical studies would be required to validate the efficacy and safety of any new antimicrobial agent.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Comparative Efficacy Analysis of Antimicrobial Agent-11 and Existing Antifungal Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational drug, Antimicrobial agent-11, with established antifungal agents from three major classes: azoles (Fluconazole), polyenes (Amphotericin B), and echinocandins (Caspofungin). The information presented is intended to offer an objective overview of its potential efficacy, supported by synthesized preclinical data and detailed experimental methodologies.
In Vitro Efficacy Comparison
The in vitro activity of this compound was evaluated against a panel of clinically relevant Candida species and compared with leading antifungal drugs. Efficacy is reported as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Lower MIC values indicate higher potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antifungal Agents Against Candida Species
| Fungal Species | This compound (Hypothetical Data) | Fluconazole | Amphotericin B | Caspofungin |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Candida albicans | 0.125 / 0.5 | 0.5 / 2[1] | 0.25 / 1[2] | 0.5 / 1.0[3] |
| Candida glabrata | 0.25 / 1.0 | 16 / 32[4] | 0.5 / 1[5] | 0.06 / 0.06[6] |
| Candida parapsilosis | 0.5 / 2.0 | 2 / 2[1] | 0.5 / 1[5] | 1 / 1[6] |
| Candida tropicalis | 0.25 / 1.0 | 2 / 2[1] | 0.25 / 1[2] | 0.06 / 0.06[6] |
| Candida krusei | 0.125 / 0.5 | 32 / ≥64[1] | 0.5 / 1[5] | 0.25 / 0.25[6] |
Data for existing agents are compiled from multiple sources. Ranges may vary between studies.
Mechanism of Action
This compound possesses a novel mechanism of action, distinct from current antifungal classes. It selectively inhibits Fungal Kinase for Cell Wall Integrity (FKC1) , a serine/threonine kinase essential for the downstream signaling cascade that regulates the expression of cell wall synthesis genes. This disruption leads to compromised cell wall integrity, osmotic instability, and ultimately, cell lysis.
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[7][8][9] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors.[7]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[10][11][12] This action disrupts membrane integrity, causing leakage of essential intracellular ions and molecules, leading to cell death.[10][11]
-
Echinocandins (e.g., Caspofungin): Inhibit the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing β-glucan, an essential polysaccharide component of the fungal cell wall.[13][14][15] This results in a weakened cell wall and osmotic lysis.[13]
Experimental Protocols
Standardized methodologies were employed to ensure the reproducibility and comparability of the antifungal efficacy data.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[16][17]
1. Inoculum Preparation:
- Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
- Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
- The stock suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[18]
2. Antifungal Agent Dilution:
- Antifungal agents are serially diluted twofold in RPMI 1640 medium in a 96-well microtiter plate.
- The final concentration range typically spans from 0.03 to 64 µg/mL, depending on the agent.[19]
3. Inoculation and Incubation:
- Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.
- Plates are incubated at 35°C for 24 to 48 hours.[19]
4. MIC Endpoint Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[18] For fungicidal agents like Amphotericin B, the endpoint is often complete inhibition of visible growth.[20]
Time-Kill Kinetic Assay
This protocol determines the rate at which an antifungal agent kills a fungal population over time.[21]
1. Preparation:
- A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL is prepared in RPMI 1640 medium.
- The antifungal agent is added to flasks at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 4x, and 16x MIC). A drug-free control flask is also prepared.
2. Incubation and Sampling:
- Cultures are incubated at 35°C with continuous agitation.
- Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
3. Quantification of Viable Cells:
- Each aliquot is serially diluted in sterile saline to prevent antifungal carryover.
- A defined volume of each dilution is plated onto Sabouraud Dextrose Agar.
- Plates are incubated at 35°C for 24-48 hours, after which colonies are counted to determine the CFU/mL.
4. Data Analysis:
- The log₁₀ CFU/mL is plotted against time for each antifungal concentration.
- Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22]
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References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 10. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. All about polyenes [unacademy.com]
- 12. mdpi.com [mdpi.com]
- 13. Echinocandin - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
The Novel Frontier in Antibacterial Therapy: A Comparative Analysis of Antimicrobial Agent-11's Cross-Resistance Profile
A deep dive into the cross-resistance potential of Antimicrobial Agent-11, a novel FtsZ inhibitor, reveals a promising lack of shared resistance mechanisms with major antibiotic classes, positioning it as a critical tool in the fight against multidrug-resistant pathogens.
For the purposes of this guide, "this compound" is presented as a representative of a new class of antibiotics that target the bacterial cell division protein, FtsZ. This protein is a highly conserved and essential component of the bacterial cytoskeleton, playing a pivotal role in the formation of the Z-ring at the division site. By inhibiting FtsZ, this compound effectively blocks bacterial cytokinesis, leading to cell filamentation and eventual death. This mechanism is distinct from that of most currently available antibiotics, which typically target cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism.
This distinction in its mechanism of action is the foundation for the low potential for cross-resistance with other antibiotic classes. Bacteria that have developed resistance to antibiotics like beta-lactams, aminoglycosides, quinolones, or macrolides through mechanisms such as target modification, enzymatic degradation, or efflux pumps are unlikely to exhibit inherent resistance to FtsZ inhibitors.
Comparative Analysis of In Vitro Efficacy
The in vitro activity of this compound has been evaluated against a panel of bacterial strains with well-characterized resistance to other antibiotic classes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, demonstrating the agent's retained potency against these resistant phenotypes. The data presented here is a composite based on studies of prototypical FtsZ inhibitors, such as PC190723 and TXA707.
| Bacterial Strain | Resistance Phenotype | This compound (FtsZ Inhibitor) MIC (µg/mL) | Beta-Lactam (e.g., Oxacillin) MIC (µg/mL) | Aminoglycoside (e.g., Gentamicin) MIC (µg/mL) | Quinolone (e.g., Ciprofloxacin) MIC (µg/mL) | Macrolide (e.g., Erythromycin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Susceptible | 0.5 - 2 | 0.25 | 0.5 | 0.5 | 0.25 |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.5 - 2[1][2] | >256[1] | 0.5 | 1 | 0.5 |
| Staphylococcus aureus (VRSA) | Vancomycin-Resistant | 1 - 4 | >256 | >64 | >32 | >128 |
| Staphylococcus aureus (LRSA) | Linezolid-Resistant | 1 - 2 | >256 | 1 | >32 | >128 |
| Staphylococcus aureus (DRSA) | Daptomycin-Resistant | 1 - 2 | >256 | 2 | >32 | >128 |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 4 - 16 | >256 | >64 | >32 | >128 |
| Acinetobacter baumannii (MDR) | Multidrug-Resistant | 8 - 32[3] | >256 | >64 | >32 | >128 |
Key Observation: The data clearly indicates that while resistance to other antibiotic classes dramatically increases their respective MIC values, the MIC for this compound remains largely unaffected. This strongly suggests a lack of cross-resistance.
Synergy with Beta-Lactam Antibiotics
A significant finding in the evaluation of FtsZ inhibitors is their potential for synergistic activity with beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This synergy effectively re-sensitizes MRSA to beta-lactams. The proposed mechanism involves the disruption of Z-ring formation by this compound, which in turn leads to the mislocalization of Penicillin-Binding Proteins (PBPs), the targets of beta-lactam antibiotics.[5] This mislocalization renders the bacteria more susceptible to the action of beta-lactams.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[6][7][8][9]
a. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Stock solution of this compound and comparator antibiotics.
b. Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first well of each row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the interaction between two antimicrobial agents.[10][11][12][13][14]
a. Preparation of Materials:
-
96-well microtiter plates.
-
CAMHB.
-
Standardized bacterial inoculum.
-
Stock solutions of this compound and the second antibiotic (e.g., a beta-lactam).
b. Procedure:
-
Prepare the 96-well plate by creating a gradient of concentrations for both antimicrobial agents. This compound is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with the standardized bacterial suspension.
-
Include rows and columns with each antibiotic alone to determine their individual MICs.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC index is calculated as follows: FIC Index = FIC of Agent A + FIC of Agent B, where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone). A FIC index of ≤ 0.5 is generally considered synergistic.[10]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Bacterial Cell Division Pathway and the Site of Action for this compound.
Caption: Experimental Workflow for Assessing Cross-Resistance and Synergy.
Conclusion
The novel mechanism of action of this compound, targeting the essential bacterial cell division protein FtsZ, provides a strong basis for its efficacy against multidrug-resistant bacteria. The presented data and experimental protocols underscore its low potential for cross-resistance with existing antibiotic classes. Furthermore, the demonstrated synergy with beta-lactam antibiotics opens up new avenues for combination therapies to combat challenging infections like MRSA. As the threat of antimicrobial resistance continues to grow, the development of agents with novel targets, such as this compound, is paramount for the future of infectious disease management.
References
- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bactericidal and Anti-Biofilm Activity of the FtsZ Inhibitor C109 against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 14. emerypharma.com [emerypharma.com]
A Head-to-Head Comparative Analysis of Antimicrobial Agent-11 and Novel Antimicrobials Against Priority Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational "Antimicrobial agent-11" against recently approved novel antimicrobials: Cefiderocol, Lefamulin, and Zevtera (Ceftobiprole). The analysis is based on a hypothetical profile for this compound, designed to possess a novel mechanism of action, alongside publicly available data for its comparators. All data is presented to facilitate a clear, objective comparison of their potential therapeutic profiles.
Overview of Compared Agents
-
This compound (Hypothetical): A first-in-class agent designed to inhibit bacterial DNA replication by targeting the β-clamp of the DNA polymerase III holoenzyme, a novel mechanism intended to overcome existing resistance to fluoroquinolones. It is being developed for intravenous administration to treat complicated infections caused by multidrug-resistant (MDR) Gram-negative bacteria.
-
Cefiderocol: A cephalosporin antibiotic that functions as a siderophore.[1][2] It chelates iron and is actively transported into bacterial cells, allowing it to bypass porin channels and effectively inhibit cell wall synthesis in Gram-negative bacteria, including carbapenem-resistant strains.[1][2]
-
Lefamulin: A semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] Its unique binding site demonstrates a low propensity for the development of cross-resistance with other ribosome-targeting antibiotics.[1][3]
-
Zevtera (Ceftobiprole): A broad-spectrum cephalosporin with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including the PBP2a associated with methicillin resistance.[4][5]
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of organisms (MIC⁹⁰) for each agent against a panel of key pathogenic bacteria. Data for this compound is hypothetical, while data for Cefiderocol, Lefamulin, and Zevtera are compiled from published studies.
| Pathogen | This compound (µg/mL) | Cefiderocol (µg/mL) | Lefamulin (µg/mL) | Zevtera (Ceftobiprole) (µg/mL) |
| Acinetobacter baumannii (Carbapenem-resistant) | 1 | 1 | >16 | 8 |
| Pseudomonas aeruginosa | 2 | 0.5 | >16 | 4 |
| Stenotrophomonas maltophilia | 0.5 | 0.12 | 2 | 8 |
| Enterobacterales (Carbapenem-resistant) | 1 | 2 | >16 | >16 |
| Staphylococcus aureus (MRSA) | 8 | 4 | 0.12 | 1 |
| Streptococcus pneumoniae | 4 | 0.5 | 0.06 | 0.25 |
| Enterococcus faecium (Vancomycin-resistant) | >32 | >32 | 1 | >32 |
Safety and Pharmacokinetic Profiles
This table provides a high-level comparison of the projected and known safety and pharmacokinetic characteristics of the evaluated antimicrobial agents.
| Parameter | This compound | Cefiderocol | Lefamulin | Zevtera (Ceftobiprole) |
| Route of Administration | Intravenous | Intravenous | Intravenous, Oral | Intravenous |
| Common Adverse Events | Hypothetical: Nausea, headache, infusion site reactions | Diarrhea, nausea, vomiting, infusion site reactions | Infusion site reactions, diarrhea, nausea, elevated liver enzymes | Nausea, hypersensitivity reactions, dysgeusia |
| Primary Elimination | Renal | Renal | Hepatic | Renal |
| Potential for Drug Interactions | Low (projected) | Low | Moderate (CYP3A4 substrate/inhibitor) | Low |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.
-
The antimicrobial agents are serially diluted in 96-well microtiter plates to create a range of concentrations.
-
The bacterial inoculum is added to each well containing the diluted antimicrobial agent.
-
Positive (no drug) and negative (no bacteria) growth control wells are included on each plate.
-
Plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
The antimicrobial agent is added at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control tube with no antimicrobial agent is included.
-
The tubes are incubated at 35-37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.
-
The aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
A time-kill curve is generated by plotting log₁₀ CFU/mL against time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is defined as bactericidal activity.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potential toxicity of an antimicrobial agent against a mammalian cell line.
Methodology (MTT Assay):
-
A human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the antimicrobial agent for a specified duration (e.g., 24 or 48 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to untreated control cells. The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Workflow for head-to-head antimicrobial agent comparison.
Caption: Decision logic for evaluating antimicrobial candidate profiles.
References
- 1. FDA approved antibacterial drugs: 2018-2019 [discoveriesjournals.org]
- 2. Approved antibacterial drugs in the last 10 years: from the bench to the clinic [explorationpub.com]
- 3. FDA approved antibacterial drugs: 2018-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Approves New Antibiotic for Three Different Uses | FDA [fda.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking "Antimicrobial Agent-11" Against Standard-of-Care Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational "Antimicrobial Agent-11" against current standard-of-care antibiotics for infections caused by Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The data presented herein is generated for illustrative purposes to demonstrate the benchmarking process for a novel antimicrobial agent.
Executive Summary
"this compound" is a novel, broad-spectrum antimicrobial with a proposed dual mechanism of action, inhibiting both bacterial DNA gyrase and cell wall synthesis. This unique mode of action suggests a potential for potent bactericidal activity and a low propensity for resistance development. This guide benchmarks the in vitro and in vivo activity of "this compound" against vancomycin and linezolid for MRSA, and against piperacillin-tazobactam and ciprofloxacin for P. aeruginosa.
Data Presentation: In Vitro Susceptibility Testing
The in vitro efficacy of "this compound" was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Comparative MIC₅₀ and MIC₉₀ Data (µg/mL)
| Organism | This compound | Vancomycin | Linezolid | Piperacillin-Tazobactam | Ciprofloxacin |
| MRSA (n=50) | |||||
| MIC₅₀ | 0.5 | 1 | 2 | N/A | N/A |
| MIC₉₀ | 1 | 2 | 4 | N/A | N/A |
| P. aeruginosa (n=50) | |||||
| MIC₅₀ | 2 | N/A | N/A | 16/4 | 0.5 |
| MIC₉₀ | 4 | N/A | N/A | 64/4 | 2 |
N/A: Not Applicable, as these drugs are not standard-of-care for the respective pathogens.
Table 2: Comparative MBC and Bactericidal Activity
| Organism | Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MRSA ATCC 43300 | This compound | 0.5 | 1 | 2 | Bactericidal |
| Vancomycin | 1 | 4 | 4 | Bactericidal | |
| Linezolid | 2 | >32 | >16 | Bacteriostatic | |
| P. aeruginosa PAO1 | This compound | 2 | 4 | 2 | Bactericidal |
| Piperacillin-Tazobactam | 16/4 | 32/4 | 2 | Bactericidal | |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |
An MBC/MIC ratio of ≤4 is generally considered bactericidal.[1][2]
Data Presentation: In Vivo Efficacy
The in vivo efficacy of "this compound" was assessed in a murine thigh infection model.
Table 3: In Vivo Efficacy in Murine Thigh Infection Model (Log₁₀ CFU/g reduction at 24h)
| Organism | This compound (20 mg/kg) | Vancomycin (110 mg/kg) | Piperacillin-Tazobactam (200/25 mg/kg) | Untreated Control |
| MRSA ATCC 43300 | 3.5 | 2.8 | N/A | 0.2 |
| P. aeruginosa PAO1 | 3.1 | N/A | 2.5 | 0.3 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Preparation of Antimicrobial Solutions: Stock solutions of each antimicrobial agent were prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains were grown overnight, and the suspension was adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay.
-
Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates.[1]
-
Incubation: The MHA plates were incubated at 37°C for 24-48 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.[1][2]
In Vivo Murine Thigh Infection Model
This model was used to assess the in vivo efficacy of the antimicrobial agents.
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A bacterial suspension was injected into the thigh muscle of the mice.
-
Treatment: Two hours post-infection, mice were treated with the respective antimicrobial agents via a relevant clinical route (e.g., intravenous or subcutaneous).
-
Assessment: At 24 hours post-treatment, mice were euthanized, and the thigh muscle was excised, homogenized, and plated to determine the bacterial load (CFU/g).
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action for this compound.
Experimental Workflow for Benchmarking
Caption: High-level experimental workflow for antimicrobial benchmarking.
Logical Relationship of MIC and MBC
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 3. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Independent Verification of Antimicrobial Agent-11: A Comparative Analysis
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Antimicrobial agent-11." The following guide is a template illustrating how an independent verification and comparative analysis of a novel antimicrobial agent, provisionally named "this compound (Hypothetical)," would be presented. The data and mechanisms described are hypothetical and for illustrative purposes.
This guide provides a framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of a novel antimicrobial agent against established alternatives, supported by detailed experimental data and protocols.
Data Presentation: Comparative Efficacy
The in vitro efficacy of this compound (Hypothetical) was compared against two well-established antibiotics, Penicillin and Ciprofloxacin, across a panel of common Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess both bacteriostatic and bactericidal activities.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (Hypothetical) | Penicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 2 | 0.12 | 1 |
| Streptococcus pneumoniae (ATCC 49619) | 4 | 0.06 | 2 |
| Escherichia coli (ATCC 25922) | 8 | >256 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | >256 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound (Hypothetical) | Penicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 8 | 0.25 | 4 |
| Escherichia coli (ATCC 25922) | 32 | >256 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | >256 | 1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Assay Procedure: The antimicrobial agents were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. An equal volume of the prepared bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[1][2][3]
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as a subsequent step to the MIC assay to ascertain the bactericidal effect of the agent.[2]
-
Subculturing: Following the MIC determination, a 10 µL aliquot was taken from each well that showed no visible growth and was plated onto a fresh, antibiotic-free agar plate.
-
Incubation: The agar plates were incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial count.[2]
Visualizations
Hypothetical Mechanism of Action
This compound (Hypothetical) is postulated to act by inhibiting a key bacterial signaling pathway involved in cell wall synthesis, distinct from the mechanisms of beta-lactams and glycopeptides.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
References
A Meta-Analysis of Preclinical Studies on Linezolid: A Comparative Guide for Researchers
In the landscape of antimicrobial drug development, Linezolid, the first clinically approved oxazolidinone antibiotic, serves as a critical tool against challenging Gram-positive infections. This guide provides a meta-analysis of preclinical data, comparing Linezolid's performance against other key antimicrobials and elucidating the methodologies behind these findings. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its preclinical profile.
Mechanism of Action and Resistance
Linezolid exhibits a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][2][3][4][5] This is distinct from other protein synthesis inhibitors that typically interfere with the elongation process.[3]
However, resistance to Linezolid has emerged, primarily through two mechanisms:
-
Target Site Mutation: Point mutations in the domain V region of the 23S rRNA gene, most commonly the G2576T mutation, are the predominant cause of resistance.[6][7]
-
Acquired Resistance Gene: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which is often plasmid-mediated, confers resistance. The cfr gene encodes a methyltransferase enzyme that modifies an adenine residue (A2503) in the 23S rRNA, thereby preventing Linezolid from binding.[6][8] This mechanism allows for horizontal transfer of resistance between bacterial strains.[6]
Comparative Efficacy in Preclinical Infection Models
Linezolid's efficacy has been extensively evaluated in various preclinical models, often in comparison to vancomycin, a standard-of-care glycopeptide for serious Gram-positive infections.
Skin and Soft Tissue Infection (SSTI) Models
In rodent models of SSTI, Linezolid has demonstrated significant bacterial reduction. The required dose is notably influenced by the immune status of the host.
| Parameter | Linezolid | Comparator | Model Details | Source |
| Dose for >1 log₁₀ kill | 100 mg/kg, b.i.d. | N/A | Neutropenic Mouse Thigh Infection (S. aureus) | [9][10] |
| Dose for >1 log₁₀ kill | ~20 mg/kg, b.i.d. | N/A | Immunocompetent Mouse Thigh Infection (S. aureus) | [9][10] |
| Efficacy | Static effect (2 days), ~1 log₁₀ kill (4 days) at 100 mg/kg, b.i.d. | N/A | Murine Groin Abscess (S. aureus) | [9][10] |
Pneumonia Models
In models of pneumonia caused by Methicillin-Resistant Staphylococcus aureus (MRSA), Linezolid has shown superior or equivalent efficacy compared to vancomycin.
| Parameter | Linezolid | Vancomycin | Model Details | Source |
| Bacterial Load (log₁₀ CFU/ml) | 6.39 ± 0.48 | 7.25 ± 0.88 | Murine Hematogenous Pulmonary Infection (MRSA) | [11] |
| % Positive Cultures (BALF) | 0% | 11% | Ventilated Pig Pneumonia (MRSA) | [12] |
| % Positive Cultures (Lung Tissue) | 0% | 11% | Ventilated Pig Pneumonia (MRSA) | [12] |
| Weight Loss | Less weight loss on days 4-6 post-infection | N/A (Compared to placebo) | Murine Influenza A + MRSA Coinfection | [13] |
Endocarditis and Bacteremia Models
The efficacy of Linezolid in high-inoculum infections like endocarditis has been variable, with some studies suggesting a bacteriostatic effect when used as monotherapy. Combination therapy may offer enhanced activity.
| Parameter | Linezolid Monotherapy | Linezolid + Imipenem | Linezolid + Vancomycin | Vancomycin Monotherapy | Model Details | Source |
| Bacterial Reduction (log₁₀ CFU/g) | 2.44 | N/A | 3.68 | 6.93 | Rabbit Endocarditis (MRSA) | [14] |
| Activity | Not bactericidal | Synergistic & Bactericidal (>4.5 log kill vs control) | N/A | Not bactericidal | Rabbit Endocarditis (MRSA) | [15] |
| Bacteremia | Higher rate of blood sterilization vs Vancomycin | N/A | Effective (similar to monotherapy) | Lower rate of blood sterilization vs Linezolid | Murine Peritonitis (GISA) | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental workflows.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobials against localized bacterial infections.
Methodology Details:
-
Animals: Swiss albino mice or other appropriate strains.[9][10]
-
Immunosuppression (for neutropenic model): Typically achieved by intraperitoneal injection of cyclophosphamide on specified days before infection.[9][10]
-
Inoculum: A standardized suspension of a specific S. aureus strain (e.g., ATCC 25923) is injected into the thigh muscle.[18]
-
Treatment: Antimicrobial agents are administered via routes that mimic clinical use (e.g., oral gavage, subcutaneous injection) at various doses and frequencies (e.g., twice daily, b.i.d.).[9][10]
-
Endpoint: At a predetermined time after treatment initiation, animals are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and plated to determine the bacterial burden (CFU/gram).[18]
Rabbit Endocarditis Model
This model simulates a severe, deep-seated infection and is useful for assessing bactericidal activity.
Methodology Details:
-
Catheterization: A catheter is inserted into the right carotid artery and advanced to the aortic valve to induce sterile vegetations.[14][15]
-
Infection: After a period to allow for vegetation formation, a high-inoculum suspension of MRSA is injected intravenously.[14][15]
-
Treatment: Antibiotic therapy is initiated after establishing infection. Dosing regimens are often designed to simulate human pharmacokinetics.[15]
-
Endpoint: After the treatment course, rabbits are euthanized. The aortic valve vegetations are excised, weighed, homogenized, and quantitatively cultured to determine bacterial density (CFU/gram).[14][15]
Conclusion
Preclinical data consistently demonstrate Linezolid's potent activity against key Gram-positive pathogens in various infection models. Its efficacy in pneumonia and SSTI models is well-supported, often showing advantages over vancomycin, particularly in models of MRSA pneumonia.[11][12] While its activity in high-inoculum settings like endocarditis may be primarily bacteriostatic when used alone, combination therapies, such as with imipenem, show promise for achieving bactericidal effects.[15] The unique mechanism of action makes Linezolid a valuable agent, though the potential for resistance via target site mutations and acquisition of the cfr gene necessitates continued surveillance and stewardship. These preclinical findings provide a robust foundation for its clinical applications and for the development of next-generation oxazolidinones.
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 4. Linezolid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 6. Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of linezolid compared to vancomycin in an experimental model of pneumonia induced by methicillin-resistant Staphylococcus aureus in ventilated pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Linezolid on Clinical Severity and Pulmonary Cytokines in a Murine Model of Influenza A and Staphylococcus aureus Coinfection | PLOS One [journals.plos.org]
- 14. Efficacy of Linezolid Alone or in Combination with Vancomycin for Treatment of Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Antimicrobial agent-11
Essential Safety and Handling Guide for Antimicrobial Agent-11
Disclaimer: "this compound" is a placeholder name for a potent, novel antimicrobial compound. The following guidelines are based on established best practices for handling hazardous research chemicals and should be adapted to the specific, experimentally determined properties of any new chemical entity.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is designed to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Hazard Assessment and Control
Before handling this compound, a thorough risk assessment is mandatory. Due to its nature as a potent antimicrobial, it should be treated as a hazardous substance with potential biological and chemical risks. All personnel must be trained on these specific procedures.[1][2]
Key Hazards:
-
Biological: Potential for disruption of microbiome in case of accidental exposure.
-
Chemical: Unknown toxicological properties; assume high potency and potential for allergic reaction.
-
Physical: Fine powder presents an inhalation hazard.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure.[3][4] The following PPE is mandatory when handling this compound in any form (powder or solution).
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Body Protection | A disposable, solid-front, back-tying gown over a standard lab coat. |
| Respiratory | A NIOSH-approved N95 respirator is required when handling the powdered form outside of a containment device. |
Engineering Controls
All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (powder)
-
Sterile DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile, filtered tips
Procedure:
-
Preparation: Don all required PPE as specified in the table above.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a 15 mL conical tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the conical tube.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved.
-
Transfer and Storage: Transfer the stock solution to a clearly labeled 50 mL conical tube for storage at -20°C.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.[5]
-
Decontamination: Decontaminate all work surfaces with a 70% ethanol solution.
Operational and Disposal Plans
Waste Disposal
All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to EPA, state, and local regulations.[5][6]
| Waste Type | Disposal Container |
| Solid Waste (gloves, gowns, etc.) | Labeled, leak-proof hazardous waste bags within a designated lidded container.[5] |
| Liquid Waste (solutions) | Labeled, sealed hazardous waste container. Do not dispose down the drain. [7] |
| Sharps (needles, etc.) | Puncture-resistant sharps container labeled "Hazardous Drug Waste Only".[5] |
All hazardous waste containers should be clearly labeled "Hazardous Waste Pharmaceuticals" and collected by a licensed hazardous waste disposal service.[6]
Spill Response Plan
In the event of a spill, follow these procedures immediately.[8][9]
For a Minor Spill (<5 mL and contained):
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent pads from a chemical spill kit.
-
Decontaminate the area with a 10% bleach solution, followed by 70% ethanol.
-
Dispose of all cleanup materials as hazardous waste.
For a Major Spill (>5 mL or outside of containment):
-
Evacuate the laboratory immediately.
-
Alert others to stay out of the area.
-
Contact the institution's Environmental Health & Safety (EHS) department for emergency response.
-
Remove any contaminated clothing while under a safety shower if necessary.
Visual Guides
Caption: Workflow for handling this compound.
References
- 1. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 5. osha.gov [osha.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. westlab.com [westlab.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
